S1PR1 agonist 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[[7-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35) |
InChI Key |
LVQIRPLIHSHCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
S1PR1 agonist 1 mechanism of action in lymphocytes
An In-depth Technical Guide to the Mechanism of Action of S1PR1 Agonists in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate receptor 1 (S1PR1) modulators represent a pivotal class of therapeutics for autoimmune diseases, most notably multiple sclerosis. Their primary mechanism of action revolves around the nuanced manipulation of lymphocyte trafficking. Although classified as agonists, these molecules induce a long-term state of functional antagonism on S1PR1 expressed on lymphocytes. This leads to the sequestration of naïve and central memory T cells, as well as B cells, within secondary lymphoid organs, thereby preventing their migration to sites of inflammation. This guide provides a detailed examination of the molecular signaling, receptor dynamics, and key experimental methodologies that define the action of S1PR1 agonists on lymphocytes.
The Core Mechanism: Functional Antagonism and Lymphocyte Sequestration
The therapeutic efficacy of S1PR1 agonists is primarily attributed to their ability to induce peripheral lymphopenia.[1][2][3] This is not achieved through direct cytotoxicity but by altering the migratory capacity of lymphocytes. The central mechanism is a process known as functional antagonism .[1][4]
-
Initial Agonism: Synthetic agonists, such as the phosphorylated active form of fingolimod (fingolimod-P), initially bind to and activate the S1PR1 on the surface of lymphocytes.
-
Receptor Internalization and Degradation: Unlike the natural ligand, sphingosine-1-phosphate (S1P), which promotes receptor recycling, synthetic agonists trigger a robust and persistent internalization of the S1PR1. This process involves receptor phosphorylation, β-arrestin recruitment, and subsequent targeting for ubiquitination and proteasomal/lysosomal degradation.
-
Loss of Responsiveness: The degradation of surface S1PR1 renders the lymphocyte "blind" and unresponsive to the endogenous S1P gradient that is crucial for its egress from lymphoid tissues.
-
Lymphocyte Sequestration: Physiologically, S1P concentrations are high in the blood and lymph and low within secondary lymphoid organs (SLOs) like lymph nodes. Lymphocytes rely on their surface S1PR1 to sense this gradient and exit the SLOs. By functionally antagonizing S1PR1, agonists effectively trap lymphocytes, particularly naïve and central memory T cells, within the lymph nodes.
-
Peripheral Lymphopenia: This sequestration leads to a significant, reversible reduction in the number of circulating lymphocytes in the peripheral blood, which in turn limits the infiltration of auto-aggressive immune cells into target tissues like the central nervous system (CNS).
S1PR1 Signaling Pathways in Lymphocytes
S1PR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Activation by an agonist initiates a cascade of intracellular signaling events that are critical for cell migration and survival.
-
Gαi-Mediated Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
PI3K/Akt Pathway: S1PR1 activation stimulates the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt) signaling pathway, which is known to promote lymphocyte survival by inhibiting apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of S1PR1, contributing to cellular processes like proliferation and differentiation.
-
Rac Activation: The small GTPase Rac is a key effector responsible for cytoskeletal rearrangements necessary for cell motility and migration.
Receptor Trafficking: The Divergent Fates of Internalized S1PR1
The key difference between the action of the endogenous ligand S1P and synthetic agonists lies in the post-internalization fate of the S1PR1.
-
S1P-Induced Recycling: When activated by S1P, S1PR1 is internalized into early endosomes. From there, it is rapidly recycled back to the plasma membrane, allowing the cell to remain responsive to the S1P gradient. This process is dependent on S1P lyase.
-
Agonist-Induced Degradation: Synthetic agonists like fingolimod-P induce a more profound and irreversible internalization pathway.
-
GRK2 Phosphorylation: Upon agonist binding, G protein-coupled receptor kinase 2 (GRK2) phosphorylates the C-terminal tail of S1PR1.
-
β-Arrestin Recruitment: This phosphorylation serves as a docking site for β-arrestin. FTY720-P has been shown to be a highly efficacious recruiter of β-arrestin to S1PR1.
-
Clathrin-Mediated Endocytosis: β-arrestin acts as a scaffold, initiating clathrin-mediated endocytosis of the receptor-ligand complex.
-
Ubiquitination and Degradation: The internalized receptor is then polyubiquitinated, a process involving the E3 ligase WWP2, and targeted for degradation by the proteasome, effectively removing it from the cell. This prevents receptor recycling and leads to sustained functional antagonism.
-
Quantitative Data on S1PR1 Agonists
The development of S1PR1 modulators has focused on increasing selectivity for S1PR1 and S1PR5 to minimize off-target effects associated with S1PR3 (e.g., cardiac effects).
| Compound | Receptor Selectivity | Reported Effect on Lymphocyte Count | Recovery Half-Life |
| Fingolimod | S1PR1, S1PR3, S1PR4, S1PR5 | Reduces circulating T and B cells significantly. | Long (weeks); lymphocyte counts recover slowly after discontinuation. |
| Siponimod | S1PR1, S1PR5 | Reduces circulating T and B cells within 4-6 hours. | Shorter than fingolimod; counts recover within a week. |
| Ozanimod | S1PR1, S1PR5 | Induces a reversible reduction in circulating B and CCR7+ T lymphocytes. | Lymphocyte counts generally return to baseline within 1-3 months. |
| Ponesimod | S1PR1 | Efficiently reduces peripheral lymphocyte counts. | Rapid; lymphocyte counts recover to >90% of baseline within one week. |
Key Experimental Protocols
The characterization of S1PR1 agonists relies on a suite of specific in vitro and in vivo assays.
GTPγS Binding Assay
This functional assay measures the activation of Gαi proteins following receptor agonism.
Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation catalyzes the exchange of GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified by its radioactivity.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing human S1PR1.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, various concentrations of the test agonist, and GDP.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate at 30°C for 60 minutes.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Wash the filters, add scintillation fluid, and measure the radioactivity of the filter-bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding (counts per minute) against the logarithm of the agonist concentration to generate a dose-response curve and determine EC₅₀ and Emax values.
β-Arrestin Recruitment Assay
Principle: These assays, often based on enzyme or protein fragment complementation, measure the proximity of β-arrestin to the activated S1PR1. For example, the S1PR1 is fused to one part of a reporter enzyme and β-arrestin to the complementary part. Agonist-induced recruitment brings the two parts together, reconstituting enzyme activity, which generates a measurable signal (e.g., luminescence).
Methodology:
-
Cell Culture: Use engineered cells co-expressing the S1PR1-enzyme fragment fusion and the β-arrestin-complement fusion.
-
Agonist Addition: Add the test agonist at various concentrations to the cells in a microplate.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate and measure the resulting luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against agonist concentration to determine the potency (EC₅₀) and efficacy of β-arrestin recruitment.
Flow Cytometry for Receptor Internalization
Principle: This method quantifies the amount of S1PR1 remaining on the cell surface after agonist treatment.
Methodology:
-
Cell Treatment: Treat lymphocytes or S1PR1-expressing cells with the agonist for various time points.
-
Staining: Stain the cells with a fluorescently-labeled antibody that specifically recognizes an extracellular epitope of S1PR1.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the density of S1PR1 on the cell surface.
-
Data Analysis: Compare the MFI of treated cells to untreated controls to calculate the percentage of receptor internalization over time.
Conclusion
The mechanism of action of S1PR1 agonists in lymphocytes is a sophisticated process of functional antagonism, driven by profound and sustained receptor internalization and degradation. This action disrupts the physiological S1P-S1PR1 axis that governs lymphocyte egress from secondary lymphoid organs, resulting in their sequestration and a reduction of inflammatory infiltration in autoimmune diseases. A thorough understanding of the downstream signaling pathways, receptor trafficking dynamics, and the quantitative pharmacology of these compounds is essential for the continued development and optimization of this important therapeutic class.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Functional Antagonism of Sphingosine-1-Phosphate Receptor 1 Prevents Cuprizone-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel S1PR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel sphingosine-1-phosphate receptor 1 (S1PR1) agonists. S1PR1 has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis, due to its essential role in regulating lymphocyte trafficking. This document details the underlying biology, key experimental protocols, and medicinal chemistry strategies that are driving the development of next-generation S1PR1 modulators with improved safety and efficacy profiles.
Introduction to S1PR1 Biology and Therapeutic Rationale
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] These effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR1 is highly expressed on lymphocytes and plays a pivotal role in their egress from secondary lymphoid organs.[2] Agonism of S1PR1 leads to receptor internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into tissues, such as the central nervous system in multiple sclerosis.[2][3]
The first-generation S1PR modulator, fingolimod (FTY720), is a non-selective agonist for S1PR1, S1PR3, S1PR4, and S1PR5.[4] While effective, its engagement of S1PR3 has been linked to adverse cardiovascular effects, such as transient bradycardia. This has spurred the development of second-generation S1PR1 agonists with high selectivity over S1PR3 to mitigate these side effects. The primary goal in modern S1PR1 drug discovery is to identify potent and selective agonists that induce robust and sustained lymphopenia while minimizing off-target effects.
The S1PR1 Signaling Pathway
Upon agonist binding, S1PR1 primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that has two major functional consequences: G protein-dependent signaling and β-arrestin-mediated receptor internalization and signaling.
G Protein-Dependent Signaling
Activation of Gi/o by S1PR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into Gαi and Gβγ subunits also triggers other downstream pathways, including the activation of Phosphoinositide 3-kinase (PI3K) and the GTPase Rac, which are crucial for cell migration and survival.
References
An In-depth Technical Guide on the S1PR1 Agonist Signaling Pathway in Endothelial Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1PR1), a G-protein coupled receptor predominantly expressed on endothelial cells, plays a pivotal role in regulating vascular homeostasis. Its activation by its natural ligand, sphingosine-1-phosphate (S1P), or synthetic agonists, initiates a signaling cascade crucial for maintaining endothelial barrier integrity, modulating angiogenesis, and responding to hemodynamic forces. This technical guide provides a comprehensive overview of the S1PR1 signaling pathway in endothelial cells, detailing the molecular interactions, downstream effector pathways, and key cellular responses. Furthermore, it presents a compilation of quantitative data for S1PR1 modulators and detailed protocols for essential experimental assays, aiming to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this critical signaling axis.
Core Signaling Pathway
The activation of S1PR1 by an agonist initiates a conformational change in the receptor, leading to the coupling and activation of heterotrimeric G proteins, primarily of the Gαi subtype.[1] This event triggers the dissociation of the Gαi and Gβγ subunits, which then propagate the signal through multiple downstream effector pathways.
Key Downstream Effectors
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (Protein Kinase B), leading to its phosphorylation and activation.[2][3] Activated Akt plays a central role in promoting cell survival and proliferation.[4]
-
Ras-Related C3 Botulinum Toxin Substrate 1 (Rac1) Pathway: S1PR1 signaling leads to the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[1] This activation can be mediated through PI3K and the guanine nucleotide exchange factor (GEF) Tiam1. Activated Rac1 promotes the formation of cortical actin, leading to the strengthening of cell-cell junctions and enhancement of endothelial barrier function.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: S1PR1 activation can also lead to the phosphorylation and activation of the ERK/MAPK pathway. This pathway is involved in regulating gene expression, cell proliferation, and migration.
-
Crosstalk with other Pathways: The S1PR1 signaling pathway exhibits significant crosstalk with other crucial signaling cascades in endothelial cells, including the Vascular Endothelial Growth Factor (VEGF), Notch, and Transforming Growth Factor-beta (TGF-β) pathways, to fine-tune angiogenic responses and vascular maturation.
Quantitative Data
The following tables summarize key quantitative parameters for S1PR1 ligands.
| Ligand | Receptor | Affinity (Kd/Ki) | Cell Type | Reference |
| Sphingosine-1-Phosphate (S1P) | S1PR1 | Kd: 8 nM | Not Specified | |
| VPC03090-P (Antagonist) | Human S1PR1 | Ki: 24 nM | CHO cells | |
| VPC03090-P (Antagonist) | Mouse S1PR1 | Ki: 14 nM | CHO cells | |
| VPC03090-P (Antagonist) | S1PR3 | Ki: 51 nM | CHO cells |
Note: A comprehensive list of EC50 values for various S1PR1 agonists is extensive and context-dependent (cell type, assay conditions). Researchers are encouraged to consult specific literature for the agonist of interest.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Transendothelial Electrical Resistance (TEER) Assay
This assay measures the integrity of the endothelial barrier.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
EVOM voltohmmeter with STX2 "chopstick" electrodes
-
Sterile PBS
-
70% Ethanol
Protocol:
-
Seed endothelial cells onto the apical chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 5 minutes, followed by air drying.
-
Rinse the electrodes with sterile PBS or cell culture medium to remove any residual ethanol.
-
Equilibrate the cell culture plates to the temperature at which measurements will be taken, as TEER is temperature-sensitive.
-
Add fresh culture medium to both the apical and basolateral chambers.
-
Insert the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber, ensuring the electrodes are perpendicular to the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank Transwell insert containing only medium to serve as a background control.
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of the blank from the resistance of the cell-covered insert and then multiplying by the surface area of the insert.
References
The Role of S1PR1 Agonists in Immune Cell Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical regulator of immune cell trafficking, playing a pivotal role in the egress of lymphocytes from secondary lymphoid organs. Agonists of S1PR1, a class of immunomodulatory drugs, have revolutionized the treatment of autoimmune diseases such as multiple sclerosis and ulcerative colitis. This technical guide provides an in-depth overview of the core mechanisms of S1PR1 agonism, focusing on the molecular signaling pathways, the quantitative effects on immune cell populations, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of S1PR1 and the development of next-generation immunomodulatory therapies.
Introduction: The S1P-S1PR1 Axis in Immune Surveillance
The trafficking of lymphocytes between the blood, secondary lymphoid organs (SLOs), and peripheral tissues is a tightly regulated process essential for effective immune surveillance and response. A key molecular axis governing this process is the interaction between sphingosine-1-phosphate (S1P) and its cognate G protein-coupled receptor, S1PR1.[1][2]
S1P is a bioactive lipid mediator that is present in high concentrations in the blood and lymph, creating a chemotactic gradient that guides S1PR1-expressing lymphocytes out of the SLOs, where S1P levels are comparatively low.[3][4][5] This S1P gradient is crucial for the recirculation of naïve and central memory T and B cells, allowing them to patrol the body for foreign antigens.
Mechanism of Action of S1PR1 Agonists
S1PR1 agonists are small molecules that mimic the action of endogenous S1P, binding to and activating S1PR1. Paradoxically, the therapeutic effect of these drugs stems from their ability to induce a state of "functional antagonism."
Upon initial binding, the S1PR1 agonist activates the receptor, leading to downstream signaling. However, sustained agonism triggers a cascade of events that ultimately leads to the internalization and degradation of the S1PR1 receptor. This process involves:
-
Receptor Phosphorylation: Agonist binding induces phosphorylation of the C-terminal tail of S1PR1 by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin, which sterically hinders further G protein coupling and targets the receptor for endocytosis.
-
Internalization: The S1PR1-β-arrestin complex is internalized via a clathrin-dependent pathway.
-
Ubiquitination and Degradation: Unlike the transient internalization induced by the natural ligand S1P, which often leads to receptor recycling, synthetic agonists like fingolimod promote the ubiquitination and subsequent proteasomal degradation of S1PR1.
By depleting the cell surface of S1PR1, lymphocytes within the SLOs become insensitive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their egress into the circulation. This sequestration of lymphocytes, particularly autoreactive T and B cells, reduces their infiltration into sites of inflammation, thereby ameliorating the pathology of autoimmune diseases.
S1PR1 Signaling Pathways
S1PR1 is primarily coupled to the Gi/o family of G proteins. Agonist binding initiates a cascade of intracellular signaling events that regulate cell migration, survival, and endothelial barrier function.
Signaling Pathway for Lymphocyte Egress
Caption: S1PR1 signaling pathway leading to lymphocyte egress.
Signaling Pathway for Receptor Internalization and Functional Antagonism
Caption: S1PR1 internalization and degradation pathway.
Quantitative Effects of S1PR1 Agonists on Immune Cell Populations
The administration of S1PR1 agonists leads to a rapid and sustained reduction in circulating lymphocyte counts. The magnitude of this reduction varies between different agonists and is dependent on the specific lymphocyte subset.
| S1PR1 Agonist | Disease | Dose | Timepoint | Total Lymphocyte Reduction | CD4+ T Cell Reduction | CD8+ T Cell Reduction | B Cell Reduction | Reference |
| Fingolimod | Multiple Sclerosis | 0.5 mg/day | 1 year | ~70% | Profound | Less pronounced than CD4+ | Profound | |
| Multiple Sclerosis | 0.5 mg/day | 6 months | Significant | Significant | Significant | Significant | ||
| Multiple Sclerosis | 0.5 mg/day | Post-treatment | Drop of 76% from pre-treatment | - | - | - | ||
| Siponimod | Secondary Progressive MS | CYP2C9 genotype-dependent | 3 months | Significant | Significant | Increased at 3 months | Significant | |
| Secondary Progressive MS | CYP2C9 genotype-dependent | 1 month | Grade 4 lymphopenia in 8.5% of patients | - | - | - | ||
| Ozanimod | Ulcerative Colitis | 0.92 mg/day | 4 weeks | ~72% | - | - | - | |
| Ulcerative Colitis | 1 mg/day | 8 weeks | 49% from baseline | - | - | - | ||
| Ulcerative Colitis | 0.92 mg/day | 10 weeks | Reduced to 43-45% of baseline | - | - | - | ||
| Crohn's Disease | 0.92 mg/day | 12 weeks | - | 45.4% - 76.8% | 45.4% - 76.8% | 76.7% | ||
| Etrasimod | Ulcerative Colitis | 2 mg/day | 2 weeks | ~50% | Reduced | Reduced | Reduced | |
| Ulcerative Colitis | 2 mg/day | 12 weeks | Significant reduction in colonic T and B cells | Significant reduction in colonic T cells | - | Significant reduction in colonic B cells |
Experimental Protocols
In Vitro Lymphocyte Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of lymphocytes to an S1PR1 agonist.
Caption: Workflow for a Boyden chamber lymphocyte migration assay.
Methodology:
-
Cell Preparation: Isolate primary lymphocytes from whole blood or use a lymphocyte cell line. Resuspend cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of the S1PR1 agonist in serum-free media. Add 600 µL of the agonist solution or control media to the lower wells of a 24-well plate.
-
Assay Setup: Place a Boyden chamber insert with a 3-5 µm pore size polycarbonate membrane into each well.
-
Cell Seeding: Add 100 µL of the lymphocyte suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
Cell Removal: Carefully remove the inserts from the wells. Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with a solution such as Giemsa or DAPI for 20 minutes.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, the stained cells can be lysed and the absorbance of the lysate can be measured.
S1PR1 Internalization Assay (Flow Cytometry)
This assay quantifies the agonist-induced internalization of S1PR1 from the cell surface.
Methodology:
-
Cell Culture: Use a cell line stably expressing a tagged S1PR1 (e.g., HA-S1PR1-mCherry). Culture cells in a 12-well plate to ~80% confluency.
-
Serum Starvation: The day before the assay, replace the culture medium with DMEM containing 2% charcoal-stripped fetal bovine serum (FBS). On the day of the assay, incubate the cells in serum-free medium (e.g., Opti-MEM) for 1.5 hours.
-
Ligand Stimulation: Treat the cells with the S1PR1 agonist or vehicle control at 37°C for 30 minutes.
-
Antibody Labeling: To label the surface-expressed S1PR1, incubate the non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA) on ice for 1 hour.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody on ice for 30 minutes.
-
Flow Cytometry Analysis: Detach the cells and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) of the secondary antibody will be proportional to the amount of S1PR1 remaining on the cell surface. A decrease in MFI in agonist-treated cells compared to control indicates receptor internalization.
In Vivo Lymphocyte Sequestration Study
This protocol outlines a general procedure to assess the effect of an S1PR1 agonist on lymphocyte counts in a rodent model.
Methodology:
-
Animal Model: Use adult mice (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the S1PR1 agonist or vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
Blood Collection: At various time points post-administration (e.g., 0, 4, 8, 24, 48 hours), collect a small volume of peripheral blood from the tail vein or saphenous vein into EDTA-coated tubes.
-
Complete Blood Count (CBC): Perform a CBC analysis to determine the absolute lymphocyte count.
-
Flow Cytometry for Lymphocyte Subsets:
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining leukocytes with a cocktail of fluorescently labeled antibodies against various lymphocyte markers (e.g., CD3, CD4, CD8, B220/CD19).
-
Acquire the samples on a flow cytometer and analyze the data to determine the absolute numbers and percentages of different lymphocyte subsets.
-
-
Data Analysis: Compare the lymphocyte counts and subset distribution between the agonist-treated and vehicle-treated groups at each time point.
Conclusion
S1PR1 agonists represent a powerful class of therapeutic agents that modulate immune cell trafficking through a unique mechanism of functional antagonism. By inducing the internalization and degradation of S1PR1, these drugs effectively sequester lymphocytes in secondary lymphoid organs, preventing their migration to sites of inflammation. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols related to S1PR1 agonism. A thorough understanding of these principles is paramount for the continued development of novel and more selective S1PR1 modulators with improved efficacy and safety profiles for the treatment of a wide range of autoimmune and inflammatory disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moesin Controls Clathrin-Mediated S1PR1 Internalization in T Cells | PLOS One [journals.plos.org]
- 5. [PDF] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout | Semantic Scholar [semanticscholar.org]
S1PR1 agonist 1 function in central nervous system
An In-Depth Technical Guide to Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonist Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate receptor 1 (S1PR1), a G-protein coupled receptor, has emerged as a critical therapeutic target for immune-mediated and neurological disorders of the central nervous system (CNS). While the peripheral immunomodulatory effects of S1PR1 agonists are well-established, particularly in the context of multiple sclerosis (MS), a growing body of evidence illuminates their direct and multifaceted functions within the CNS parenchyma. These agents interact with S1PR1 expressed on neurons and glial cells, including astrocytes, oligodendrocytes, and microglia, to modulate neuroinflammation, promote neuroprotection, and influence neural plasticity. This technical guide provides a comprehensive overview of the core functions of S1PR1 agonists in the CNS, detailing their signaling pathways, cellular mechanisms, and therapeutic implications. It consolidates quantitative data from key preclinical and clinical studies, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes to serve as a vital resource for professionals in neuroscience research and drug development.
Introduction: The S1P/S1PR1 Signaling Axis
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a vast array of cellular processes, including cell migration, proliferation, and survival.[1] It exerts its effects by binding to a family of five G-protein-coupled receptors, S1PR1-5.[2] S1PR1 is the most widely studied of these receptors and is ubiquitously expressed throughout the body, including on lymphocytes and various cell types within the CNS.[3][4]
In the CNS, S1PR1 is expressed by astrocytes, microglia, oligodendrocytes, and neurons.[3] Its activation triggers diverse intracellular signaling cascades, primarily through coupling with the inhibitory G-protein, Gαi/o. This initiates downstream pathways including the phosphatidylinositol 3-kinase (PI3K)/Akt, Ras-mitogen-activated protein kinase (MAPK), and Rho GTPase pathways, which collectively govern crucial aspects of CNS function and pathology.
Duality of Mechanism: Peripheral Immunomodulation and Direct CNS Action
The therapeutic efficacy of S1PR1 modulators in multiple sclerosis was first attributed to their peripheral action on the immune system. S1PR1 agonists, such as fingolimod, act as "functional antagonists" on lymphocytes. By binding to S1PR1 on these cells, they induce receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This sequestration of autoreactive lymphocytes prevents their infiltration into the CNS, thereby reducing inflammatory lesions.
However, S1PR1 modulators can cross the blood-brain barrier and exert direct effects within the CNS. Studies using animal models have demonstrated that the therapeutic benefits of these drugs are not solely dependent on their peripheral immunomodulatory effects. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, the neuroprotective effects of fingolimod were lost in mice with an astrocyte-specific deletion of S1PR1, underscoring the critical role of direct CNS engagement.
S1PR1 Agonist Function in CNS Cell Types
Astrocytes
Astrocytes are the most abundant glial cells in the CNS and express high levels of S1PR1. S1PR1 signaling in astrocytes is complex and context-dependent. Neuronal contact stimulates S1PR1 expression on perisynaptic astrocyte processes, where it drives morphological complexity and promotes the expression of synaptogenic factors like SPARCL1 and thrombospondin 4. In pathological conditions, S1PR1 activation in astrocytes can contribute to neuroinflammation and neuropathic pain by modulating cytokine release. Conversely, S1PR1 modulation can also inhibit glial scar formation and reduce astrogliosis, contributing to tissue repair.
Neurons
S1PR1 is expressed in neurons and plays a role in neurogenesis, neurite outgrowth, and synaptic plasticity. Activation of S1PR1 can stimulate the migration of neuronal progenitor cells toward lesion sites and enhance neurocognitive function after brain injury. In the hippocampus, S1P signaling pathways are known to regulate synaptic strength and architecture. Some studies suggest S1PR1 agonists can enhance the production of neuroprotective factors like brain-derived neurotrophic factor (BDNF), further contributing to neuronal survival.
Oligodendrocytes and Myelination
Oligodendrocytes are responsible for myelination in the CNS. S1PR1, along with S1PR5, is expressed on these cells and their precursors. S1P signaling has a dual role in oligodendrocyte morphology, with S1PR1 promoting process extension, a key step in myelination. In demyelinating conditions, S1PR1 signaling has been observed in oligodendrocyte progenitor cells and mature oligodendrocytes during the remyelination phase. Direct CNS effects of S1PR modulators may therefore include promoting remyelination and oligodendrocyte survival.
Microglia
As the resident immune cells of the CNS, microglia express S1PR1, S1PR2, and S1PR3. S1PR1 signaling in microglia is implicated in the neuroinflammatory response. In animal models, S1PR modulators have been shown to reduce the production of proinflammatory cytokines by microglia and increase the expression of neurotrophic factors, shifting them toward a more neuroprotective phenotype.
Signaling Pathways and Experimental Workflows
S1PR1 Signaling Cascade
Activation of S1PR1 by an agonist initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.
Experimental Workflow: Quantitative Autoradiography for S1PR1
Quantitative autoradiography using a specific radioligand is a key technique to measure S1PR1 expression levels in CNS tissue.
Quantitative Data from Preclinical Studies
The effects of S1PR1 agonists have been quantified in various CNS disease models. The tables below summarize key findings.
Table 1: Effects of S1PR1 Agonists in Stroke Models
| Agonist | Animal Model | Key Outcomes | Reference |
| SEW2871 | Mouse; Unilateral Common Carotid Occlusion (CCAO) | Increased collateral vessel diameter (42.9 ± 2.6 µm vs. 27.6 ± 5.7 µm in control). | |
| SEW2871 | Mouse; Permanent Middle Cerebral Artery Occlusion (pMCAO) after CCAO | Reduced infarct volume (7.7% ± 4.0% vs. 17.5% ± 4.0% in control). | |
| SEW2871 | Mouse; MCAO | Improved cerebral blood flow, reduced infarct volume, and improved neurologic function. | |
| LASW1238 | Mouse; MCAO | Reduced infarct volume. | |
| Siponimod | Mouse; MCAO | Improved recovery of neurological function. |
Table 2: Effects of S1PR1 Agonists in Neuroinflammation and Pain Models
| Agonist/Modulator | Animal Model | Key Outcomes | Reference |
| Fingolimod (FTY720) | Mouse; EAE | Reduced demyelination, axonal loss, and astrogliosis (effect dependent on astrocytic S1PR1). | |
| Fingolimod (FTY720) | Mouse; EAE | Increased production of BDNF in microglia. | |
| Siponimod | Mouse; Traumatic Brain Injury (TBI) | Inhibited astrocyte and microglial activation; reduced T-cell activation (CD4+ and CD8+). | |
| S1PR1 Antagonists | Rat/Mouse; Traumatic Nerve Injury | Attenuated neuropathic pain by inhibiting IL-1β production and enhancing IL-10 expression. | |
| S1PR1 Activation | Mouse; Complete Freund's Adjuvant (CFA) | Upregulated phosphorylation of STAT3, ERK, and p38 MAPK in spinal glial cells, contributing to nociceptive pain. |
Detailed Experimental Protocols
Immunohistochemistry (IHC) for S1PR1 Localization
-
Objective: To visualize the cellular localization of S1PR1 in CNS tissue.
-
Methodology (adapted from):
-
Tissue Preparation: Postmortem human CNS samples are fixed in formalin and embedded in paraffin. 10-µm thick sections are cut and mounted on slides.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and then treated with an antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes.
-
Blocking: Non-specific binding is blocked by incubating sections in a solution containing normal serum (e.g., 10% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against S1PR1 (e.g., rabbit polyclonal anti-S1PR1, sc-25489, Santa Cruz Biotechnology) diluted 1:50 in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing in PBS, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. For co-localization studies, sections are simultaneously or sequentially stained with antibodies for cell-specific markers (e.g., GFAP for astrocytes, NeuN for neurons). Slides are then coverslipped with an anti-fade mounting medium.
-
Imaging: Images are acquired using a confocal or fluorescence microscope.
-
In Vitro Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of S1PR1 agonists.
-
Methodology (adapted from):
-
Membrane Preparation: A membrane preparation from cells overexpressing human S1PR1 is used.
-
Assay Setup: In a 96-well plate, a constant concentration of a radiolabeled S1PR1 ligand (e.g., 8 nM [3H]CS1P1) is incubated with a small amount of the membrane preparation (e.g., 2 µg).
-
Competitor Addition: A serial dilution of the unlabeled test compound (e.g., SEW2871, Fingolimod-P) is added to the wells, typically ranging from 0.1 nM to 10 µM.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
S1PR1 agonists represent a powerful class of therapeutics with significant potential for treating a range of CNS disorders. Their mechanism of action is now understood to be a combination of peripheral immune cell sequestration and direct, pleiotropic effects within the CNS. By engaging with S1PR1 on astrocytes, neurons, oligodendrocytes, and microglia, these agonists can potently modulate neuroinflammation, enhance neuroprotection, and potentially promote repair processes like remyelination.
Future research will likely focus on developing next-generation S1PR1 modulators with improved CNS penetrance and cell-type-specific activity to maximize therapeutic benefits while minimizing off-target effects. A deeper understanding of the context-dependent signaling of S1PR1 in different disease states will be crucial for tailoring these therapies. Furthermore, the development of novel PET radioligands for in-vivo imaging of S1PR1 will be invaluable for monitoring target engagement and therapeutic response in clinical settings, paving the way for more personalized treatment strategies in neurology.
References
- 1. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment [elifesciences.org]
- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture and Functional Landscape of S1PR1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular characteristics, binding profiles, and functional activities of key agonists targeting the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1, a G-protein coupled receptor, plays a pivotal role in regulating immune cell trafficking, vascular homeostasis, and neuroinflammation, making it a prime therapeutic target for autoimmune diseases such as multiple sclerosis. This document focuses on the pioneering S1PR1 modulator, Fingolimod, and its active metabolite, alongside a comparative analysis of next-generation, more selective agonists including Siponimod, Ozanimod, and Ponesimod, as well as the research tool CYM-5442.
Molecular Structures of Key S1PR1 Agonists
The development of S1PR1 agonists has evolved from non-selective compounds to highly specific modulators. Fingolimod (FTY720), a structural analog of sphingosine, is a prodrug that requires phosphorylation by sphingosine kinase 2 to its active form, Fingolimod-phosphate (FTY720-P)[1]. This active metabolite is a potent agonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5)[2][3]. The quest for improved safety profiles, particularly to mitigate off-target effects associated with S1PR3 activation such as bradycardia, spurred the development of second-generation, selective S1PR1 agonists[4].
Siponimod, Ozanimod, and Ponesimod are among these next-generation modulators with enhanced selectivity for S1PR1 and, in some cases, S1PR5[5]. Unlike Fingolimod, these compounds do not always require phosphorylation for their activity. The chemical structures of these key agonists are presented below.
Fingolimod:
-
Chemical Name: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
-
Molecular Formula: C₁₉H₃₃NO₂
-
Molecular Weight: 307.47 g/mol
Fingolimod-phosphate (FTY720-P):
-
Chemical Name: [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
-
Molecular Formula: C₁₉H₃₄NO₅P
-
Molecular Weight: 387.45 g/mol
Siponimod:
-
Chemical Name: 1-[[4-[(1E)-1-[[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
-
Molecular Formula: C₂₉H₃₅F₃N₂O₃
-
Molecular Weight: 516.6 g/mol
Ozanimod:
-
Chemical Name: 5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile
-
Molecular Formula: C₂₃H₂₄N₄O₃
-
Molecular Weight: 404.47 g/mol
Ponesimod:
-
Chemical Name: (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
-
Molecular Formula: C₂₃H₂₅ClN₂O₄S
-
Molecular Weight: 460.98 g/mol
CYM-5442:
-
Chemical Name: 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]-ethanol
-
Molecular Formula: C₂₃H₂₇N₃O₄
-
Molecular Weight: 409.5 g/mol
Quantitative Analysis of S1PR1 Agonist Activity
The pharmacological activity of S1PR1 agonists is characterized by their binding affinity (Ki or Kd), potency in functional assays (EC50), and selectivity for S1PR1 over other S1P receptor subtypes. These parameters are crucial for understanding the therapeutic window and potential side effects of these compounds.
| Compound | Target(s) | Assay Type | Value (nM) | Reference(s) |
| Fingolimod-phosphate | S1PR1 | Radioligand Binding (Kd) | 0.283 | |
| S1PR3 | Radioligand Binding (Kd) | 0.946 | ||
| S1PR4 | β-arrestin Assay (EC50) | 26 | ||
| S1PR5 | β-arrestin Assay (EC50) | 1.8 | ||
| Siponimod | S1PR1 | GTPγS Binding (EC50) | 0.39 - 0.46 | |
| S1PR5 | GTPγS Binding (EC50) | 0.3 - 0.98 | ||
| S1PR2 | GTPγS Binding (EC50) | >10,000 | ||
| S1PR3 | GTPγS Binding (EC50) | >1,000 - >1111 | ||
| S1PR4 | GTPγS Binding (EC50) | 750 | ||
| Ozanimod | S1PR1 | GTPγS Binding (EC50) | 1.03 | |
| S1PR5 | GTPγS Binding (EC50) | 8.6 | ||
| Ponesimod | S1PR1 | Functional Assay (EC50) | 5.7 | |
| S1PR1 | Radioligand Binding (Kd) | 2.09 | ||
| CYM-5442 | S1PR1 | Receptor Internalization (EC50) | 1.35 | |
| S1PR1 | p42/p44-MAPK Phos. (EC50) | 46 | ||
| S1PR2,3,4,5 | Functional Assays | Inactive (>10,000) |
S1PR1 Signaling Pathways
Upon agonist binding, S1PR1, which couples primarily to the Gi/o family of G proteins, initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase and the activation of downstream pathways including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK (MAPK) pathway. These pathways are integral to the regulation of cell survival, proliferation, and migration. The activation of the small GTPase Rac is also a key event, influencing cytoskeletal dynamics and cell motility. A critical consequence of S1PR1 agonism, particularly by therapeutic modulators, is the internalization and subsequent degradation of the receptor, which leads to a state of functional antagonism. This process is central to the mechanism of lymphocyte sequestration in lymph nodes.
Experimental Protocols
Accurate characterization of S1PR1 agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for the S1PR1 receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane preparations from CHO cells stably expressing human S1PR1.
-
Radioligand: [³²P]S1P or [³³P]S1P.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.
-
Wash Buffer: Assay buffer.
-
Unlabeled S1P for determining non-specific binding.
-
96-well glass fiber filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Dilute S1PR1 membranes in assay buffer to a concentration that yields 1-2 µg of protein per well.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of test compound dilutions (or unlabeled S1P for non-specific binding, or buffer for total binding).
-
Add 50 µL of the diluted S1PR1 membrane preparation to each well and pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters five times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value from the IC50 obtained from the competition curve.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to S1PR1 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
S1PR1-expressing cell membranes.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.
-
Test compounds.
-
GTPγS (unlabeled) for non-specific binding.
-
SPA beads (e.g., WGA-coated).
-
96-well microplates.
Procedure:
-
In a 96-well plate, add assay buffer, S1PR1 membranes (5-10 µg protein), and various concentrations of the test agonist.
-
Add GDP to a final concentration of 1-10 µM.
-
Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
For SPA-based detection, add WGA-coated SPA beads and incubate for another 30 minutes to allow for bead settling.
-
Alternatively, for filtration-based detection, terminate the reaction by rapid filtration through GF/B filter plates.
-
Measure the radioactivity using a scintillation counter.
-
Determine the EC50 value from the concentration-response curve of agonist-stimulated [³⁵S]GTPγS binding.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1PR1, a key event in receptor desensitization and internalization.
Materials:
-
Cells co-expressing S1PR1 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or similar technology).
-
Assay medium.
-
Test compounds.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
96- or 384-well white, clear-bottom plates.
Procedure:
-
Plate the engineered cells in the microplates and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay medium.
-
Add the compound dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescent signal using a plate reader.
-
Calculate the EC50 from the dose-response curve.
Experimental Workflow for S1PR1 Agonist Characterization
The characterization of a novel S1PR1 agonist typically follows a hierarchical screening and profiling cascade.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonists
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists, a class of immunomodulatory drugs. For the purpose of this guide, we will focus on well-characterized S1PR1 agonists such as Fingolimod, Siponimod, and Ozanimod to provide concrete data and examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to S1PR1 Agonists
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates numerous physiological processes, including immune cell trafficking, by binding to a family of five G-protein-coupled receptors (GPCRs), S1PR1-5.[1][2] S1PR1 agonists are compounds that mimic the effect of S1P, particularly at the S1PR1 subtype.[3] The primary mechanism of action for the therapeutic effect of S1PR1 agonists in autoimmune diseases like multiple sclerosis involves the modulation of lymphocyte trafficking.[3][4] By binding to S1PR1 on lymphocytes, these agonists induce the internalization and degradation of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient that is necessary for their egress from secondary lymphoid organs, effectively trapping them and reducing the number of circulating lymphocytes that can mediate inflammation in target tissues.
Pharmacokinetics
The pharmacokinetic profiles of S1PR1 agonists determine their absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence their dosing regimen and potential for drug-drug interactions. Below is a summary of the key pharmacokinetic parameters for Fingolimod, Siponimod, and Ozanimod.
| Parameter | Fingolimod | Siponimod | Ozanimod |
| Bioavailability | >90% | Almost complete intestinal absorption | High oral bioavailability |
| Time to Peak Plasma Concentration (Tmax) | 12-16 hours | ~4 hours | ~6-8 hours |
| Elimination Half-life (t1/2) | 6-9 days | ~30 hours | ~19-21 hours |
| Volume of Distribution (Vd) | ~1200 L | ~124 L | ~5590 L |
| Plasma Protein Binding | >99.7% | >99% | >98% |
| Metabolism | Primarily by CYP4F2 | Primarily by CYP2C9 (79.3%) and CYP3A4 (18.5%) | Aldehyde/alcohol dehydrogenase, CYP3A4/1A1, gut microflora |
| Excretion | ~81% in urine as inactive metabolites | Primarily through metabolism, followed by biliary/fecal excretion | ~26% in urine and ~37% in feces as inactive metabolites |
Pharmacodynamics
The primary pharmacodynamic effect of S1PR1 agonists is a dose-dependent, reversible reduction in the absolute lymphocyte count in the peripheral blood. This effect is a direct consequence of the mechanism of action, namely the sequestration of lymphocytes in the lymph nodes.
| Parameter | Fingolimod | Siponimod | Ozanimod |
| Receptor Selectivity | S1PR1, S1PR3, S1PR4, S1PR5 | S1PR1, S1PR5 | S1PR1, S1PR5 |
| Effect on Lymphocyte Count | Reversible reduction | Dose-dependent reduction of 20-30% | Dose-dependent reduction |
| Recovery of Lymphocyte Count | 1-2 months after discontinuation | Within 1 week of stopping treatment | ~14 days after discontinuation |
| Cardiovascular Effects | Transient reduction in heart rate and AV conduction | Transient decrease in heart rate | Does not demonstrate cardiac abnormalities seen with non-selective agonists |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of S1PR1 agonists.
This protocol outlines a method to determine the binding affinity of a test compound for the S1PR1 receptor.
-
Materials:
-
Cell membranes expressing human S1PR1.
-
Radioligand, e.g., [³²P]S1P.
-
Test compound and a known S1PR1 agonist (positive control).
-
Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the S1PR1-expressing cell membranes (1-2 µ g/well ).
-
Add the diluted test compound or control to the wells and pre-incubate for 30 minutes at room temperature.
-
Add the [³²P]S1P radioligand to a final concentration of 0.1-0.2 nM.
-
Incubate the plate to allow for competitive binding.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled agonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
This protocol describes a standard method for quantifying lymphocyte counts in whole blood, a primary pharmacodynamic endpoint for S1PR1 agonists.
-
Materials:
-
Whole blood samples collected in EDTA-containing tubes.
-
Automated hematology analyzer.
-
Lysing reagents.
-
Sheath fluid.
-
Calibrators and controls.
-
-
Procedure:
-
Ensure the hematology analyzer is calibrated and has passed quality control checks.
-
Gently mix the whole blood sample by inversion to ensure homogeneity.
-
Aspirate the blood sample into the hematology analyzer according to the manufacturer's instructions.
-
The analyzer automatically dilutes the sample and adds a lysing reagent to remove red blood cells.
-
The remaining white blood cells pass through a flow cell where they are counted and differentiated based on principles of light scattering, impedance, and/or fluorescence.
-
The analyzer reports the absolute lymphocyte count, typically in cells per microliter (cells/µL) or x10⁹ cells per liter (10⁹/L).
-
-
Data Analysis:
-
Record the absolute lymphocyte count for each sample at various time points (baseline, and post-dose).
-
Calculate the change from baseline and the percentage reduction in lymphocyte count at each post-dose time point.
-
Analyze the time course of lymphocyte reduction and recovery after drug discontinuation.
-
This protocol provides a general workflow for the quantification of an S1PR1 agonist in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Plasma samples from study subjects.
-
Analytical standard of the S1PR1 agonist and a stable isotope-labeled internal standard.
-
Organic solvents (e.g., acetonitrile, methanol).
-
Protein precipitation reagents.
-
LC column appropriate for the analyte.
-
A tandem mass spectrometer.
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma, add the internal standard.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other plasma components on the LC column using a suitable mobile phase gradient.
-
Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentration of the S1PR1 agonist in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualizations
References
- 1. What are S1PRs agonists and how do they work? [synapse.patsnap.com]
- 2. Fingolimod - Wikipedia [en.wikipedia.org]
- 3. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 4. Molecular pharmacodynamics of new oral drugs used in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S1PR1 Agonist Effects on Endothelial Barrier Function
Introduction
The vascular endothelium forms a critical, dynamic barrier between the bloodstream and surrounding tissues, meticulously controlling the passage of fluids, solutes, and cells. Disruption of this endothelial barrier integrity is a hallmark of numerous pathological conditions, including acute respiratory distress syndrome (ARDS), sepsis, and inflammatory autoimmune diseases. Sphingosine-1-phosphate (S1P), a bioactive lipid mediator abundant in the blood, plays a pivotal role in maintaining vascular homeostasis. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][2][3] Of these, Sphingosine-1-Phosphate Receptor 1 (S1PR1) is highly expressed on endothelial cells and is a key regulator of endothelial barrier function.[1][2] Activation of S1PR1 by its endogenous ligand S1P or by synthetic agonists initiates a signaling cascade that strengthens cell-cell junctions and enhances barrier integrity. Consequently, S1PR1 has emerged as a significant therapeutic target for diseases characterized by vascular hyperpermeability. This guide provides a detailed overview of the molecular mechanisms, experimental validation, and signaling pathways through which S1PR1 agonists modulate endothelial barrier function.
Core Signaling Pathways
The effect of S1P on endothelial barrier function is determined by a balance between signals from different S1P receptors. S1PR1 activation is predominantly barrier-protective, whereas S1PR2 and S1PR3 activation can be barrier-disruptive.
The S1PR1-Mediated Barrier Enhancement Pathway
Activation of S1PR1 on endothelial cells initiates a signaling cascade that promotes the stabilization of both adherens junctions (AJs) and tight junctions (TJs). This process is primarily mediated by the Gαi subunit of its associated heterotrimeric G protein.
The key downstream events include:
-
Activation of Small GTPases: The Gαi pathway leads to the activation of the small GTPases Rac1 and Cdc42.
-
Cytoskeletal Reorganization: Activated Rac1 promotes the assembly of cortical actin, a network of actin filaments at the cell periphery. This process involves the recruitment of actin-binding proteins like cortactin to the cell membrane.
-
Junctional Stabilization: This cytoskeletal rearrangement provides the structural support to strengthen cell-cell junctions. S1PR1 signaling enhances the localization and stability of key junctional proteins, including VE-cadherin at adherens junctions and claudin-5 and Zonula Occludens-1 (ZO-1) at tight junctions. The activation of Rac1 helps to reanneal and stabilize VE-cadherin complexes at the junctions.
This cascade ultimately reduces paracellular permeability, tightening the endothelial barrier.
Balance of S1P Receptor Signaling
While S1PR1 promotes barrier integrity, S1PR2, which can couple to Gα12/13, activates the RhoA pathway. RhoA activation typically promotes stress fiber formation and cellular contraction, which are actions that can disrupt the endothelial barrier. Therefore, the net effect of S1P on endothelial permeability is determined by the relative expression levels of S1PR1 and S1PR2/3 and the balance between the Gαi-Rac1/Cdc42 and Gα12/13-RhoA signaling pathways. Selective S1PR1 agonists are designed to specifically activate the barrier-protective pathway, avoiding the potentially detrimental effects of RhoA activation.
Quantitative Data Presentation
The barrier-enhancing effects of S1PR1 agonists have been quantified in numerous studies using both in vitro and in vivo models.
Table 1: Summary of In Vitro Quantitative Data
| S1PR1 Agonist | Cell Type/Model | Key Quantitative Finding | Citation(s) |
| S1P | Human Pulmonary Artery ECs | Significant increase in Transendothelial Electrical Resistance (TER). | |
| SEW2871 | Human Umbilical Vein ECs (HUVECs) | Attenuated thrombin-induced hyperpermeability. | |
| SEW2871 | Mouse Islet EC line (MS1) | Increased Transendothelial Electrical Resistance (TEER). | |
| CYM-5442 | HUVECs | Prevented loss of barrier function (measured by ECIS) induced by activated neutrophils. | |
| CYM-5442 | Human Microvascular ECs (HMEC-1) | Significantly decreased permeability to Evans Blue-albumin complex (p < 0.005). Reduced neutrophil transmigration (p < 0.01). | |
| ApoM-Fc (S1P Chaperone) | HUVECs | Mitigated endothelial cell barrier dysfunction induced by activated neutrophils. |
Table 2: Summary of In Vivo Quantitative Data
| S1PR1 Agonist | Animal Model | Key Quantitative Finding | Citation(s) |
| S1P | Rat Mesenteric Venules | Prevented bradykinin-induced increases in microvessel hydraulic conductivity (Lp). | |
| SEW2871 | Rat Mesenteric Venules | Significantly attenuated PAF-induced increases in Lp; peak Lp was 1.8 ± 0.2 times control vs. >5 times for PAF alone. | |
| CYM-5442 | Mouse Model of Renal IRI | Reduced endothelial permeability as shown by decreased Evans Blue dye extravasation. | |
| CYM-5442 | Mouse Model (Reverse Arthus Reaction) | Attenuated skin and lung vascular leakage and inflammation. | |
| ApoM-Fc (S1P Chaperone) | Mouse Model (Reverse Arthus Reaction) | Attenuated lung vascular leakage and inflammation. |
Experimental Protocols
Assessing endothelial barrier function requires specialized techniques to measure the integrity and permeability of the endothelial monolayer.
Transendothelial Electrical Resistance (TEER)
TEER measurement is a widely used, non-invasive method to quantify the integrity of cell monolayers grown on porous filters. It reflects the electrical resistance across the monolayer, which is primarily determined by the tightness of the paracellular pathway.
-
Principle: A low-frequency AC current is applied across the endothelial monolayer, and the resulting voltage is measured. Ohm's law (V=IR) is used to calculate the resistance. Higher resistance values correlate with a tighter, less permeable barrier.
-
Methodology:
-
Endothelial cells (e.g., HUVECs, HMEC-1) are seeded onto porous Transwell inserts and cultured until a confluent monolayer is formed.
-
The formation of a stable monolayer is confirmed by reaching a plateau in resistance readings.
-
An electrode pair (e.g., from an EVOM voltohmmeter or an integrated ECIS system) is placed with one electrode in the upper chamber and one in the lower chamber of the Transwell.
-
A baseline resistance reading is taken.
-
The cells are then treated with the S1PR1 agonist or control vehicle.
-
Resistance is measured at various time points post-treatment to monitor changes in barrier function. An increase in TEER indicates barrier enhancement.
-
Transwell Permeability (Solute Flux) Assay
This assay directly measures the passage of molecules across the endothelial monolayer, providing a functional assessment of paracellular permeability.
-
Principle: A tracer molecule of a specific size (e.g., FITC-dextran) is added to the upper (luminal) chamber of a Transwell insert containing a confluent endothelial monolayer. The rate at which the tracer appears in the lower (abluminal) chamber is measured over time.
-
Methodology:
-
Endothelial cells are cultured to confluence on porous Transwell inserts, as in the TEER protocol.
-
The culture medium in the upper chamber is replaced with medium containing the S1PR1 agonist and a known concentration of a fluorescently labeled tracer (e.g., 10 kDa FITC-dextran).
-
The plate is incubated at 37°C.
-
At designated time points, small aliquots of medium are collected from the lower chamber.
-
The concentration of the tracer in the collected samples is quantified using a fluorescence plate reader.
-
The permeability coefficient (Ps) can be calculated based on the rate of tracer accumulation in the lower chamber. A decrease in tracer flux indicates enhanced barrier function.
-
Immunofluorescence Staining of Junctional Proteins
This technique allows for the direct visualization of the localization and organization of key junctional proteins within the endothelial monolayer.
-
Principle: Specific primary antibodies are used to bind to target proteins (e.g., VE-cadherin, claudin-5, ZO-1). Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the target protein's location to be visualized with a fluorescence microscope.
-
Methodology:
-
Endothelial cells are grown on glass coverslips or in optically clear plates and treated with the S1PR1 agonist.
-
Cells are fixed with a chemical fixative like paraformaldehyde to preserve cellular structures.
-
The cell membranes are permeabilized (e.g., with Triton X-100) to allow antibodies to access intracellular proteins.
-
Cells are incubated with a primary antibody specific to the junctional protein of interest.
-
After washing, cells are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
The coverslips are mounted onto microscope slides, and the cells are imaged using fluorescence or confocal microscopy.
-
S1PR1 agonist treatment is expected to show more intense, continuous, and linear staining of junctional proteins at cell-cell borders, indicative of junctional stabilization.
-
Conclusion
The activation of S1PR1 on endothelial cells is a potent mechanism for enhancing endothelial barrier function. S1PR1 agonists leverage a Gαi-dependent signaling pathway that involves the activation of Rac1 and Cdc42, leading to cortical actin rearrangement and the stabilization of both adherens and tight junctions. This barrier-protective effect has been robustly quantified in a variety of in vitro and in vivo models, demonstrating significant increases in transendothelial resistance and decreases in vascular permeability. The experimental protocols detailed herein represent the standard methodologies used to validate these effects. The targeted action of selective S1PR1 agonists highlights a promising therapeutic strategy for a wide range of inflammatory and vascular diseases driven by endothelial barrier dysfunction.
References
- 1. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dialogue between VE-Cadherin and Sphingosine 1 Phosphate Receptor1 (S1PR1) for Protecting Endothelial Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonists in Autoimmune Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a critical role in regulating immune cell trafficking.[1][2][3] It exerts its effects through a family of five G-protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[1][4] Of these, S1PR1 is essential for the egress of lymphocytes, including autoreactive T and B cells, from secondary lymphoid organs into the bloodstream. An S1P gradient, with high concentrations in the blood and lymph and lower levels in tissues, guides this process.
In autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE), the normal trafficking of immune cells is disrupted, leading to the infiltration of lymphocytes into target tissues and subsequent inflammation and damage. S1PR1 agonists represent a key therapeutic strategy to combat this. By binding to S1PR1 on lymphocytes, these agonists induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their entry into circulation and subsequent migration to sites of inflammation. This mechanism of action, often termed "functional antagonism," underpins the therapeutic efficacy of this drug class.
This technical guide provides an in-depth overview of the preclinical data for representative S1PR1 agonists in established animal models of autoimmune disease, details the experimental protocols used, and illustrates the core signaling pathways and workflows.
Mechanism of Action: S1PR1 Modulation
S1PR1 agonists function by modulating the trafficking of lymphocytes. The binding of an agonist to the S1PR1 on a lymphocyte surface initiates a signaling cascade that leads to the internalization and eventual proteasomal degradation of the receptor. This process makes the lymphocyte temporarily insensitive to the high concentrations of S1P present in the blood and lymph, thereby inhibiting its egress from lymphoid tissues. This sequestration of lymphocytes, particularly auto-reactive ones, in the lymph nodes reduces the number of circulating immune cells available to infiltrate and attack tissues like the central nervous system (CNS) in MS models or the joints in arthritis models.
Preclinical Autoimmune Disease Models & Protocols
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for human multiple sclerosis, characterized by CNS inflammation, demyelination, and neuronal injury.
Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide mixed with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on Day 0 and Day 2 to facilitate the entry of immune cells into the CNS.
-
Treatment: Prophylactic administration of the S1PR1 agonist (e.g., orally) typically begins on the day of immunization (Day 0) and continues daily.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
Collagen-Induced Arthritis (CIA)
CIA is a robust and widely used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease, including synovial inflammation and cartilage and bone erosion.
Experimental Protocol: CIA in DBA/1 Mice
-
Animals: Male DBA/1 mice, 7-8 weeks old.
-
Primary Immunization (Day 0): Mice receive an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection, typically of CII emulsified in Incomplete Freund's Adjuvant (IFA), is administered to enhance the arthritic response.
-
Treatment: Therapeutic administration of the S1PR1 agonist (e.g., orally) can begin after the booster injection (e.g., Day 21) or upon the first signs of arthritis.
-
Clinical Scoring: Paw swelling and arthritis severity are monitored regularly. The arthritic index is scored for each paw (e.g., 0 = normal; 1 = mild swelling/erythema; 2 = moderate swelling; 3 = severe swelling of entire paw; 4 = maximal swelling and joint rigidity), for a maximum score of 16 per mouse.
-
Endpoint Analysis: At the end of the study, joints are collected for histological evaluation of inflammation, pannus formation, and bone/cartilage destruction. Pro-inflammatory cytokine levels in the joints or serum may also be measured.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of a Selective S1PR1 Agonist
These application notes provide detailed protocols for the in vivo evaluation of a selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist, a class of molecules with significant therapeutic potential in autoimmune diseases and other inflammatory conditions. The following sections detail the underlying signaling pathway, experimental workflows, and specific protocols for researchers, scientists, and drug development professionals. For the purpose of these protocols, we will refer to a representative selective S1PR1 agonist, such as Ponesimod, to provide concrete examples.
S1PR1 Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2] S1PR1 is highly expressed on lymphocytes and endothelial cells and plays a crucial role in immune cell trafficking, vascular homeostasis, and neuroinflammation.[1][3][4]
Activation of S1PR1 on lymphocytes by an agonist leads to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from sensing the natural S1P gradient that exists between lymphoid tissues (low S1P concentration) and the blood/lymph (high S1P concentration). Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reduction of circulating lymphocytes (lymphopenia) and preventing their infiltration into sites of inflammation.
In the central nervous system (CNS), S1PR1 is expressed on various cell types, including neurons and glial cells, and is implicated in the pathophysiology of multiple sclerosis (MS). S1PR1 modulation can reduce neuroinflammation, and S1PR1 agonists like Fingolimod are approved for the treatment of relapsing-remitting MS.
In Vivo Experimental Workflow
A typical in vivo study to evaluate the efficacy of a selective S1PR1 agonist involves several key stages, from animal model selection and drug administration to endpoint analysis. The following diagram outlines a general workflow for a preclinical study in a rodent model of autoimmune disease, such as Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative S1PR1 agonists. This data is essential for dose selection and study design.
Table 1: In Vitro Potency of Selected S1PR1 Agonists
| Compound | S1PR1 EC50 (nM) | S1PR5 EC50 (nM) | S1PR3 EC50 (nM) | Selectivity (S1PR3/S1PR1) | Reference |
| Ponesimod | 5.7 | - | >10000 | >1750 | |
| Siponimod | 0.4 | 0.98 | >1000 | >2500 | |
| Ozanimod | 1.03 | 8.6 | >10000 | >9700 | |
| Fingolimod (Active Phosphate) | ~0.3 | ~0.3 | ~1.3 | ~4.3 |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters
| Compound | Animal Model | Dose | Route | Key Finding | Reference |
| Ponesimod | Healthy Males (Human) | Single doses up to 75 mg | Oral | Dose-dependent reduction in lymphocyte count. | |
| Fingolimod | Rat | 1 mg/kg | i.p. | Sustained lymphopenia. | |
| LASW1238 | Mouse (Stroke Model) | 10 mg/kg | i.p. | Reduced infarct volume and sustained lymphopenia. | |
| Compound 20 (Selective S1P1 Agonist) | Rat (Arthritis Model) | 0.3 mg/kg | Oral | Significant reduction in paw volume, similar to Fingolimod. No bradycardia observed. | |
| SEW2871 | Mouse | 1-10 mg/kg | Oral | Dose-dependent reduction in circulating lymphocytes. |
Detailed Experimental Protocols
Protocol 1: Evaluation of a Selective S1PR1 Agonist in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To assess the efficacy of a selective S1PR1 agonist in preventing or treating EAE, a model of multiple sclerosis.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Selective S1PR1 Agonist (e.g., Ponesimod)
-
Vehicle (e.g., 1% methylcellulose in water)
-
Myelin Basic Protein (MBP) guinea pig peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Hematology analyzer
-
Tissue collection and processing reagents (formalin, paraffin, etc.)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats for at least one week under standard housing conditions.
-
Randomly assign rats to treatment groups (e.g., Vehicle, S1PR1 Agonist low dose, S1PR1 Agonist high dose). A typical group size is 8-10 animals.
-
-
EAE Induction:
-
On day 0, anesthetize rats and immunize with an emulsion of MBP in CFA via subcutaneous injection into the hind footpads.
-
-
Drug Administration:
-
Prepare the selective S1PR1 agonist in the appropriate vehicle.
-
For prophylactic treatment, begin daily oral administration of the S1PR1 agonist or vehicle one day before EAE induction and continue throughout the study.
-
For therapeutic treatment, begin administration upon the onset of clinical signs (e.g., tail limpness).
-
Dosage should be based on prior pharmacokinetic and pharmacodynamic studies (e.g., 1-10 mg/kg for many selective agonists).
-
-
Clinical Assessment:
-
Monitor animals daily for body weight and clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund).
-
-
Pharmacodynamic Assessment (Lymphocyte Count):
-
Collect blood samples (e.g., from the tail vein) at baseline and at various time points after drug administration (e.g., 24h, 48h, and at the end of the study).
-
Perform a complete blood count to determine the absolute number of circulating lymphocytes.
-
-
Endpoint Analysis:
-
At the study endpoint (typically 14-21 days post-induction or when severe clinical signs develop), euthanize the animals.
-
Collect spinal cords and brains for histopathological analysis (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination).
-
Lymph nodes can also be collected to assess lymphocyte sequestration.
-
Protocol 2: Assessment of Cardiovascular Effects of a Selective S1PR1 Agonist in Telemetered Rats
Objective: To evaluate the potential for a selective S1PR1 agonist to induce bradycardia, a known side effect of non-selective S1PR1 agonists like Fingolimod.
Materials:
-
Male Sprague-Dawley rats implanted with telemetry devices for continuous monitoring of heart rate and blood pressure.
-
Selective S1PR1 Agonist (e.g., Ponesimod)
-
Vehicle
-
Positive control (e.g., Fingolimod)
Procedure:
-
Animal Acclimation:
-
Allow telemetered rats to recover from surgery and acclimate for at least one week.
-
-
Baseline Data Collection:
-
Record baseline heart rate and blood pressure for at least 24 hours before drug administration.
-
-
Drug Administration:
-
Administer a single oral dose of the selective S1PR1 agonist, vehicle, or Fingolimod.
-
It is recommended to test a range of doses, including a high dose, to fully characterize the cardiovascular safety profile.
-
-
Data Monitoring:
-
Continuously monitor and record heart rate and blood pressure for at least 24 hours post-dose.
-
-
Data Analysis:
-
Calculate the change in heart rate from baseline for each treatment group.
-
Compare the effects of the selective S1PR1 agonist to the vehicle and the positive control (Fingolimod). A lack of significant decrease in heart rate compared to Fingolimod indicates a favorable cardiovascular safety profile.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation and Function of S1P Receptors | The Hla Lab [labs.childrenshospital.org]
- 3. S1PR1 - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing S1PR1 Agonist Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the efficacy of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists. These assays are critical tools in the discovery and development of novel therapeutics targeting S1PR1, a key regulator of immune cell trafficking, endothelial barrier function, and other vital physiological processes.[1][2]
Introduction to S1PR1 and Agonist Action
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P) or synthetic agonists, primarily couples to the Gαi/o family of G proteins.[3][4] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] S1PR1 activation also triggers the recruitment of β-arrestin, which mediates receptor internalization and desensitization, a key mechanism for the therapeutic effect of S1PR1 modulators in autoimmune diseases like multiple sclerosis. Consequently, evaluating the efficacy of S1PR1 agonists involves quantifying these key events: G protein activation, downstream signaling modulation, and receptor internalization.
Key Cell-Based Assays for S1PR1 Agonist Efficacy
A comprehensive assessment of S1PR1 agonist efficacy can be achieved through a combination of the following in vitro assays:
-
Receptor Internalization/Redistribution Assay: Directly visualizes and quantifies the agonist-induced internalization of S1PR1 from the cell surface.
-
cAMP Assay: Measures the functional consequence of Gαi coupling by quantifying the inhibition of cAMP production.
-
GTPγS Binding Assay: A direct measure of G protein activation upon agonist binding to the receptor.
-
β-Arrestin Recruitment Assay: Quantifies the interaction between S1PR1 and β-arrestin, a critical step in receptor desensitization and signaling.
S1PR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by S1PR1 activation.
Data Presentation: Comparative Efficacy of S1PR1 Agonists
The following tables summarize hypothetical quantitative data for well-characterized S1PR1 agonists across different assays. This data is for illustrative purposes to demonstrate how results can be presented for comparative analysis.
Table 1: Potency (EC50) of S1PR1 Agonists in Functional Assays
| Compound | Receptor Internalization (nM) | cAMP Inhibition (nM) | GTPγS Binding (nM) | β-Arrestin Recruitment (nM) |
| S1P (endogenous ligand) | 26.9 | ~5-10 | ~10-50 | ~1-10 |
| Fingolimod-P (FTY720-P) | 0.1 - 1 | 0.1 - 1 | 0.5 - 5 | 0.1 - 1 |
| SEW2871 | 1 - 10 | 1 - 10 | 5 - 20 | 1 - 15 |
| CYM-5442 | ~1 | ~1 | ~1 | ~1 |
| Ponesimod | 1.5 | ~1-5 | ~1-5 | 1.1 |
Table 2: Binding Affinity (Ki) of S1PR1 Agonists
| Compound | Ki (nM) |
| S1P | <10 |
| Fingolimod-P (FTY720-P) | <10 |
| SEW2871 | 354 |
Experimental Protocols
S1PR1 Internalization Assay
This assay quantifies the translocation of S1PR1 from the plasma membrane to intracellular compartments upon agonist stimulation. This protocol is based on a high-content imaging approach.
Experimental Workflow:
Detailed Methodology:
-
Cell Plating:
-
Culture cells stably expressing a fluorescently tagged S1PR1 (e.g., in U2OS or CHO cells) to 80-95% confluency.
-
Harvest cells and resuspend in the appropriate plating medium to a concentration of 80,000 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom imaging plate (8,000 cells/well).
-
Incubate the plate for 1 hour at room temperature on a level surface to ensure even cell distribution, then transfer to a 37°C, 5% CO2 incubator for 18-24 hours.
-
-
Agonist Treatment:
-
Gently wash the cells once with 100 µL of pre-warmed Assay Buffer (e.g., HBSS).
-
Add 100 µL of Assay Buffer to each well and incubate for 2 hours at 37°C to allow for receptor re-expression on the cell surface.
-
Prepare serial dilutions of the S1PR1 agonist in Assay Buffer at 2x the final desired concentration.
-
Add 100 µL of the 2x agonist solutions to the appropriate wells. For control wells, add 100 µL of Assay Buffer.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Fixing and Staining:
-
Gently decant the buffer and add 150 µL of Fixing Solution (e.g., 4% formaldehyde in PBS) to each well.
-
Incubate at room temperature for 20 minutes.
-
Wash the cells four times with 200 µL of PBS per well.
-
Add 100 µL of 1 µM Hoechst staining solution to each well to stain the nuclei.
-
Seal the plate and incubate at room temperature for at least 30 minutes in the dark.
-
-
Image Acquisition and Analysis:
-
Image the plate using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on nuclear stain) and quantify the intensity and distribution of the fluorescent S1PR1 signal within each cell.
-
The efficacy of the agonist is determined by the increase in intracellular fluorescence puncta or a decrease in membrane-associated fluorescence. Calculate EC50 values from the dose-response curves.
-
cAMP Inhibition Assay
This assay measures the ability of an S1PR1 agonist to inhibit the production of cAMP, which is a direct functional readout of Gαi activation.
Experimental Workflow:
Detailed Methodology:
-
Cell Plating:
-
Plate CHO or HEK293 cells stably expressing S1PR1 in a 384-well plate at a density of approximately 2,500 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Prepare a stimulation buffer containing an adenylyl cyclase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Prepare serial dilutions of the S1PR1 agonist.
-
Add the agonist to the cells and incubate for 5-15 minutes at room temperature.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a robust signal (typically the EC80).
-
Incubate for a further 10 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
Follow the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage inhibition against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation. This assay is typically performed on cell membranes.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Grow S1PR1-expressing cells to high confluency, harvest, and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 5-20 µg of protein), GDP (to facilitate the exchange reaction), and varying concentrations of the S1PR1 agonist in the assay buffer (typically containing HEPES, MgCl2, and NaCl).
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quickly wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding (in cpm or fmol/mg protein) against the agonist concentration and fit the data to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1PR1. The PathHunter assay (DiscoverX) is a common platform that uses enzyme fragment complementation.
Experimental Workflow:
Detailed Methodology:
-
Cell Plating:
-
Use a commercially available cell line engineered for this assay, which co-expresses S1PR1 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Plate the cells in a 384-well white, solid-bottom plate according to the manufacturer's protocol.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the S1PR1 agonist in the appropriate assay buffer.
-
Add the agonist solutions to the cells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents containing the substrate for the complemented enzyme as per the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Measure the chemiluminescence using a plate reader.
-
The intensity of the light signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the agonist concentration and fit the data to determine the EC50 value.
-
References
- 1. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for S1PR1 Agonist 1 in a Mouse Model of Multiple Sclerosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist, herein referred to as "S1PR1 agonist 1," in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1] The experimental autoimmune encephalomyelitis (EAE) model is the most widely used animal model to study the pathogenesis of MS and to evaluate potential therapeutics.[2][3] Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown efficacy in treating MS.[4][5] Their primary mechanism of action involves binding to S1PR1 on lymphocytes, leading to receptor internalization and subsequent sequestration of lymphocytes in the lymph nodes. This prevents their infiltration into the CNS, thereby reducing inflammation and demyelination. S1PR1 agonists may also exert direct neuroprotective effects within the CNS by modulating the activity of astrocytes and microglia.
This document outlines detailed protocols for inducing EAE in mice, administering this compound, and assessing its therapeutic efficacy through clinical scoring and immunophenotyping.
Signaling Pathway of S1PR1 Agonism
S1PR1 agonists functionally antagonize the S1P1 receptor on lymphocytes. Binding of the agonist leads to the internalization and degradation of the receptor, rendering the lymphocyte unresponsive to the natural S1P gradient that promotes egress from lymphoid tissues. This results in the retention of lymphocytes, particularly autoreactive T cells, within the lymph nodes, preventing their entry into the central nervous system to cause inflammation and demyelination.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 9-13 weeks old
-
MOG35-55 peptide (Hooke Laboratories, EK-2110 or equivalent)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (Hooke Laboratories, EK-2110 or equivalent)
-
Pertussis toxin (PTX) (Hooke Laboratories, EK-2110 or equivalent)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion: Prepare an emulsion of MOG35-55 peptide in CFA according to the manufacturer's instructions. A typical final concentration is 2 mg/mL of MOG35-55 in CFA containing 4 mg/mL of M. tuberculosis.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Administer 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 200 µL of PBS i.p.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Record body weight daily.
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile water, PBS, or as specified by the manufacturer)
-
Syringes and needles for the appropriate route of administration
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. For example, a selective S1P1 agonist, AUY954, was administered intracerebroventricularly (i.c.v.) at doses of 0.55 µ g/day and 2.7 µ g/day . For intraperitoneal or oral administration, dosages would need to be optimized.
-
-
Administration:
-
Prophylactic Treatment: Begin administration of this compound on the day of immunization (Day 0) or shortly after.
-
Therapeutic Treatment: Begin administration upon the first appearance of clinical signs of EAE.
-
The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection, or intracerebroventricular infusion) will depend on the properties of the specific S1PR1 agonist and the experimental design. Administer the drug or vehicle to the control group daily or as determined by the compound's pharmacokinetic profile.
-
Protocol 3: Clinical Assessment of EAE
Procedure:
-
Score the mice daily for clinical signs of EAE using a standardized 0-5 scale. Blinding the observer to the treatment groups is crucial to prevent bias.
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Limp tail tip. |
| 1.0 | Completely limp tail. |
| 1.5 | Limp tail and hind limb weakness. |
| 2.0 | Limp tail and definite hind limb weakness (wobbly gait). |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3.0 | Limp tail and complete paralysis of both hind limbs. |
| 3.5 | Limp tail, complete hind limb paralysis, and partial front limb paralysis. |
| 4.0 | Moribund state with paralysis of all four limbs. |
| 5.0 | Death due to EAE. |
Protocol 4: Immunophenotyping of CNS Infiltrating Cells
This protocol describes the isolation and analysis of immune cells from the CNS of EAE mice by flow cytometry.
Materials:
-
EAE mice (at a defined time point, e.g., peak of disease)
-
Perfusion buffer (e.g., ice-cold PBS)
-
Tissue dissociation kit (e.g., Miltenyi Biotec Multi Tissue Dissociation Kit)
-
Density gradient medium (e.g., Percoll)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b, B220)
-
Flow cytometer
Procedure:
-
Tissue Harvest:
-
Euthanize the mice and perfuse transcardially with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord.
-
-
Cell Isolation:
-
Mechanically and enzymatically dissociate the CNS tissue to create a single-cell suspension.
-
Isolate mononuclear cells from the cell suspension using a density gradient centrifugation (e.g., 30%/70% Percoll gradient).
-
-
Antibody Staining:
-
Resuspend the isolated cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the different immune cell populations (e.g., T cells, B cells, macrophages/microglia) that have infiltrated the CNS.
-
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating this compound in the EAE mouse model.
Data Presentation
The following tables present hypothetical but representative quantitative data based on published studies with selective S1P1 agonists, such as AUY954.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | N | Mean Onset Day (± SEM) | Mean Peak Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | 10 | 11.2 ± 0.5 | 3.2 ± 0.3 | 35.4 ± 4.1 |
| This compound (Low Dose) | 10 | 14.5 ± 0.8* | 1.8 ± 0.2 | 18.7 ± 2.5 |
| This compound (High Dose) | 10 | 16.1 ± 1.0** | 1.1 ± 0.1 | 10.3 ± 1.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative.
Table 2: Effect of this compound on CNS Immune Cell Infiltration at Peak Disease
| Treatment Group | CD45high Cells/CNS (x105 ± SEM) | CD4+ T Cells/CNS (x104 ± SEM) | CD11b+ Macrophages/CNS (x104 ± SEM) |
| Vehicle Control | 8.5 ± 1.2 | 5.2 ± 0.7 | 2.1 ± 0.3 |
| This compound (Low Dose) | 4.1 ± 0.6 | 2.3 ± 0.4 | 1.0 ± 0.2* |
| This compound (High Dose) | 2.3 ± 0.4 | 1.1 ± 0.2 | 0.6 ± 0.1** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are representative.
Table 3: Effect of this compound on Peripheral Blood Lymphocyte Counts
| Treatment Group | CD3+ T Cells/µL Blood (± SEM) | B220+ B Cells/µL Blood (± SEM) |
| Naive (No EAE) | 1250 ± 150 | 850 ± 100 |
| Vehicle Control (EAE) | 1180 ± 130 | 810 ± 90 |
| This compound (High Dose, EAE) | 250 ± 50 | 150 ± 30 |
***p < 0.001 compared to Vehicle Control. Data are representative of the lymphocyte sequestration effect.
Conclusion
The use of this compound in the EAE mouse model provides a robust platform to investigate the therapeutic potential of targeting the S1P/S1PR1 signaling axis for the treatment of multiple sclerosis. The protocols and data presentation formats outlined in these application notes offer a standardized framework for conducting such studies, ensuring reproducibility and facilitating the comparison of results across different experiments and laboratories. Careful adherence to these methodologies will enable a thorough evaluation of the immunomodulatory and neuroprotective effects of novel S1PR1 agonists.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1PR1 Agonist Dose-Response Assays In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2][3] Its involvement in autoimmune diseases, such as multiple sclerosis, has made it a key target for therapeutic intervention.[4][5] The development of S1PR1 agonists is a major focus of drug discovery efforts, requiring robust and reliable in vitro assays to characterize their potency and efficacy.
These application notes provide detailed protocols for two common in vitro dose-response assays used to evaluate S1PR1 agonists: the cAMP (cyclic adenosine monophosphate) inhibition assay and the β-arrestin recruitment assay. Additionally, a summary of dose-response data for several known S1PR1 agonists is presented for comparative purposes.
S1PR1 Signaling Pathway
S1PR1 primarily couples to the inhibitory G protein, Gi/o. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Downstream of G protein activation, S1PR1 signaling can also involve the activation of pathways such as Akt, extracellular signal-regulated kinase (ERK), and Rac. Furthermore, agonist binding can induce the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Experimental Protocols
Two primary assays for determining the dose-response of S1PR1 agonists are detailed below. These protocols provide a foundational framework that can be adapted to specific laboratory conditions and equipment.
cAMP Inhibition Assay
This assay measures the ability of an S1PR1 agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.
Experimental Workflow:
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human S1PR1.
-
Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
S1PR1 Agonists: Test compounds and a reference agonist (e.g., S1P or Fingolimod-phosphate).
-
Stimulant: Forskolin.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Procedure:
-
Cell Culture: Culture CHO-K1-S1PR1 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test and reference S1PR1 agonists in assay buffer.
-
Agonist Pre-incubation: Remove the culture medium from the cells and add the diluted agonists. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for negative controls) to a final concentration that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1PR1, a key event in receptor desensitization and signaling. Technologies such as DiscoveRx's PathHunter (enzyme fragment complementation) or Thermo Fisher's Tango assay are commonly used.
Experimental Workflow:
Materials and Reagents:
-
Cell Line: U2OS or CHO cells engineered to co-express S1PR1 and a β-arrestin fusion protein for detection (e.g., PathHunter S1PR1 cells).
-
Culture Medium: As recommended by the cell line provider (e.g., McCoy's 5A for U2OS).
-
Assay Buffer: As recommended by the assay manufacturer.
-
S1PR1 Agonists: Test compounds and a reference agonist.
-
Detection Reagents: Substrate for the reporter enzyme (e.g., chemiluminescent substrate).
Procedure:
-
Cell Culture: Culture the engineered cells according to the provider's instructions.
-
Cell Seeding: Seed the cells into 96- or 384-well assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test and reference S1PR1 agonists to the cells.
-
Incubation: Incubate the plates for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents (substrate) to the wells according to the manufacturer's protocol.
-
Signal Measurement: After a short incubation at room temperature, measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Data Presentation: Dose-Response of S1PR1 Agonists
The following table summarizes the in vitro potency (EC50 values) of several well-characterized S1PR1 agonists in different functional assays. It is important to note that EC50 values can vary depending on the specific assay, cell line, and experimental conditions used.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| Fingolimod (FTY720-P) | S1P1 Activation | - | ~0.3 - 0.6 | |
| β-arrestin Recruitment | - | - | ||
| Siponimod | GTPγS Binding | Human S1PR1 | ~0.46 | |
| β-arrestin Recruitment | - | - | ||
| Ozanimod | GTPγS Binding | Human S1PR1 | 0.44 | |
| β-arrestin Recruitment | - | - | ||
| Ponesimod | Gαi Activation | - | 1.1 | |
| β-arrestin Recruitment | - | 1.5 | ||
| S1P1 Activation | - | 5.7 | ||
| SEW2871 | S1P1 Activation | - | 13 | |
| S1P1 Activation | - | 13.8 |
Conclusion
The cAMP inhibition and β-arrestin recruitment assays are robust and widely used methods for the in vitro characterization of S1PR1 agonists. The detailed protocols and comparative data presented in these application notes provide a valuable resource for researchers in the field of S1PR1 drug discovery. Careful consideration of the assay choice and experimental conditions is crucial for obtaining accurate and reproducible dose-response data, which is essential for the successful development of novel S1PR1-targeting therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The S1P receptor 1 antagonist Ponesimod reduces TLR4-induced neuroinflammation and increases Aβ clearance in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Sequestration with an S1PR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) agonists are a class of immunomodulatory compounds that have garnered significant interest for their therapeutic potential in autoimmune diseases.[1] Their primary mechanism of action involves the induction of lymphocyte sequestration in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mediate inflammatory responses.[2] This is achieved by binding to S1PR1 on lymphocytes, which leads to the internalization and degradation of the receptor.[1] Consequently, lymphocytes are unable to respond to the natural S1P gradient that guides their egress from lymph nodes and Peyer's patches, effectively trapping them within these tissues.[2]
Flow cytometry is an indispensable tool for quantifying the effects of S1PR1 agonists on lymphocyte populations. It allows for the precise enumeration and characterization of various lymphocyte subsets in different biological compartments, such as peripheral blood and lymphoid tissues. These application notes provide a comprehensive overview and detailed protocols for analyzing lymphocyte sequestration induced by an S1PR1 agonist using flow cytometry.
Data Presentation
The following tables summarize the expected quantitative changes in lymphocyte populations in peripheral blood and lymph nodes of mice following treatment with an S1PR1 agonist. The data is presented as the percentage of total lymphocytes for major subsets.
Table 1: Effect of S1PR1 Agonist on Lymphocyte Subsets in Peripheral Blood
| Lymphocyte Subset | Marker | Pre-treatment (%) | Post-treatment (%) | Fold Change |
| Total T Cells | CD3+ | 70 - 80 | 30 - 40 | ↓ ~2-fold |
| Helper T Cells | CD3+CD4+ | 45 - 55 | 15 - 25 | ↓ ~2.5-fold |
| Cytotoxic T Cells | CD3+CD8+ | 20 - 30 | 10 - 20 | ↓ ~1.5-fold |
| B Cells | CD19+ | 15 - 25 | 5 - 10 | ↓ ~3-fold |
Table 2: Effect of S1PR1 Agonist on Lymphocyte Subsets in Lymph Nodes
| Lymphocyte Subset | Marker | Pre-treatment (%) | Post-treatment (%) | Fold Change | | :--- | :--- | :--- | :--- | | Total T Cells | CD3+ | 60 - 70 | 70 - 80 | ↑ ~1.2-fold | | Helper T Cells | CD3+CD4+ | 40 - 50 | 50 - 60 | ↑ ~1.2-fold | | Cytotoxic T Cells | CD3+CD8+ | 15 - 25 | 20 - 30 | ↑ ~1.3-fold | | B Cells | CD19+ | 25 - 35 | 35 - 45 | ↑ ~1.3-fold |
Experimental Protocols
This section provides detailed protocols for a typical in vivo experiment in a murine model to assess lymphocyte sequestration following S1PR1 agonist administration.
I. In Vivo S1PR1 Agonist Treatment
-
Animal Model: Use age- and sex-matched C57BL/6 mice.
-
S1PR1 Agonist: Fingolimod (FTY720) is a well-characterized S1PR1 agonist. A typical oral dose is 0.3 to 1 mg/kg.[3]
-
Administration: Administer the S1PR1 agonist or vehicle control (e.g., saline) to the mice.
-
Time Course: Collect samples at a predetermined time point post-administration, typically between 4 to 24 hours, when maximal lymphocyte sequestration is observed.
II. Sample Collection and Lymphocyte Isolation
A. Peripheral Blood
-
Collect 100-200 µL of whole blood from each mouse via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Perform red blood cell (RBC) lysis using a commercial lysis buffer or a solution of ammonium chloride.
-
Wash the remaining leukocytes with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
-
Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometry.
B. Lymph Nodes and Spleen
-
Euthanize mice and aseptically harvest lymph nodes (e.g., inguinal, axillary, brachial) and the spleen.
-
Place the tissues in a petri dish containing cold PBS.
-
Mechanically dissociate the tissues into a single-cell suspension by gently mashing them between the frosted ends of two microscope slides or using a gentleMACS Dissociator.
-
Pass the cell suspension through a 70 µm cell strainer to remove clumps and debris.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in staining buffer. For spleen samples, perform RBC lysis as described for peripheral blood.
III. Flow Cytometry Staining
-
Cell Counting: Determine the cell concentration of each sample using a hemocytometer or an automated cell counter.
-
Staining Panel: Prepare a cocktail of fluorochrome-conjugated antibodies to identify lymphocyte subsets. A typical panel for murine T and B cells includes:
-
T Cells: Anti-CD3 (total T cells), Anti-CD4 (helper T cells), Anti-CD8 (cytotoxic T cells)
-
B Cells: Anti-CD19 or Anti-B220
-
-
Staining Procedure: a. Aliquot approximately 1 x 10^6 cells per well into a 96-well plate or into FACS tubes. b. Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with staining buffer. d. Resuspend the cells in 200-300 µL of staining buffer for analysis.
-
Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for accurate analysis of lymphocyte populations.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate on lymphocyte populations based on forward and side scatter, and then identify specific subsets based on their marker expression.
Mandatory Visualizations
Caption: S1PR1 Signaling Pathway and Agonist-Induced Internalization.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
Application Notes and Protocols for Immunohistochemical Staining of S1PR1 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunohistochemical (IHC) detection of Sphingosine-1-phosphate receptor 1 (S1PR1) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. S1PR1, a G-protein coupled receptor, plays a crucial role in immune cell trafficking, vascular development, and homeostasis, making it a significant target in various research and drug development areas, including autoimmune diseases and cancer.[1][2][3]
Introduction to S1PR1
Sphingosine-1-phosphate receptor 1 (S1PR1) is a high-affinity receptor for the signaling lipid sphingosine-1-phosphate (S1P).[2][4] The S1P-S1PR1 signaling axis is pivotal in regulating a multitude of cellular processes, including cell survival, migration, proliferation, and angiogenesis. In the immune system, S1PR1 is essential for the egress of lymphocytes from lymphoid organs into the lymphatic and circulatory systems. This function has been therapeutically targeted by drugs like Fingolimod (Gilenya), an S1PR modulator used in the treatment of multiple sclerosis. S1PR1 is highly expressed in endothelial cells and lymphocytes.
S1PR1 Signaling Pathway
The binding of S1P to S1PR1 initiates a cascade of intracellular signaling events. S1PR1 primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Activation of S1PR1 also stimulates the PI3K-Akt and Ras-ERK pathways, which are critical for cell survival and proliferation, and the RAC-CDC42 pathway, which is involved in cell migration.
Immunohistochemistry Protocol for S1PR1
This protocol provides a general guideline for the immunohistochemical staining of S1PR1 in FFPE tissues. Optimization may be required for specific antibodies and tissue types.
Experimental Workflow
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS)
-
Primary antibody against S1PR1
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting medium
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is commonly recommended.
-
Immerse slides in a staining jar with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C and maintain for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with Tris-buffered saline with Tween 20 (TBST).
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking of Non-specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal serum) for at least 10 minutes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-S1PR1 antibody to its optimal concentration in a suitable diluent.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with TBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with TBST (3 changes, 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with TBST (3 changes, 5 minutes each).
-
Develop the signal with a DAB substrate kit, monitoring color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Presentation and Interpretation
S1PR1 Antibody Selection
The choice of a validated primary antibody is critical for reliable IHC results. The following table summarizes some commercially available anti-S1PR1 antibodies that have been used in publications.
| Supplier | Catalog Number | Type | Host | Applications Cited |
| Invitrogen | PA1-1040 | Polyclonal | Rabbit | IHC-Fr, ICC, WB |
| Abcam | ab11424 | Polyclonal | Rabbit | IHC-P, ICC |
| R&D Systems | MAB7089 | Monoclonal | Rat | IHC-P, Flow Cytometry |
Note: This is not an exhaustive list. Researchers should always validate antibodies in their specific application.
Antigen Retrieval Methods
The process of formalin fixation can create protein cross-links that mask antigenic sites. Antigen retrieval is necessary to break these cross-links and allow for antibody binding.
| Method | Principle | Buffers | Typical Conditions | Advantages | Disadvantages |
| Heat-Induced Epitope Retrieval (HIER) | Uses heat to break protein cross-links. | Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0) | 95-100°C for 10-20 minutes. | Gentler on tissue morphology, high success rate. | Can cause tissue sections to detach from slides. |
| Proteolytic-Induced Epitope Retrieval (PIER) | Uses enzymes to cleave peptides masking the epitope. | Trypsin, Proteinase K, Pepsin. | 37°C for 10-15 minutes. | Useful for epitopes resistant to HIER. | Can damage tissue morphology and the antigen itself. |
Scoring of S1PR1 Staining
A semi-quantitative scoring system is often used to evaluate the level of S1PR1 expression. This typically involves assessing both the intensity of the staining and the percentage of positively stained cells.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Staining Intensity | No staining | Weak | Moderate | Strong | - |
| Percentage of Positive Cells | 0% | <10% | 10-50% | >50% | - |
A final IHC score can be calculated by multiplying the intensity score by the percentage score, or by using a combined scoring method as described in the literature. For example, one method involves summing the intensity and percentage scores.
Expected Results and Troubleshooting
-
Localization: S1PR1 expression is expected primarily on the cell membrane, but cytoplasmic and nuclear staining have also been reported. In normal tissues, distinct expression is often observed in endothelial cells and lymphocytes.
-
High Background: This may be due to incomplete blocking of endogenous peroxidase or non-specific antibody binding. Ensure adequate blocking steps and optimal primary antibody concentration.
-
Weak or No Staining: This could result from improper antigen retrieval, low primary antibody concentration, or inactive reagents. Optimize antigen retrieval conditions and antibody dilutions.
-
Tissue Damage: Over-digestion during PIER or excessive heating during HIER can damage tissue morphology. Optimize incubation times and temperatures.
By following these detailed protocols and considering the provided data, researchers can achieve reliable and reproducible immunohistochemical staining for S1PR1 in their tissue samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of S1P Receptors | The Hla Lab [labs.childrenshospital.org]
Application Notes and Protocols: In Vitro Blood-Brain Barrier Models for S1PR1 Agonist Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] The integrity of the BBB is paramount for maintaining brain homeostasis and is primarily regulated by complex tight junctions (TJs) and adherens junctions (AJs) between the brain microvascular endothelial cells (BMECs).[1][2] The neurovascular unit, which includes pericytes and astrocytes, plays a crucial role in inducing and maintaining the barrier properties of the BMECs.[1][3]
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates vascular homeostasis, and its receptor, S1P receptor 1 (S1PR1), is highly expressed on endothelial cells. The S1P/S1PR1 signaling axis is a critical regulator of endothelial barrier function. Activation of S1PR1 is known to enhance BBB integrity by promoting the proper localization and assembly of tight junction proteins, thereby reducing paracellular permeability. Consequently, S1PR1 agonists are a promising class of therapeutic agents for neurological diseases associated with BBB dysfunction, such as multiple sclerosis and ischemic stroke.
These application notes provide detailed protocols for establishing a robust in vitro BBB model and for assessing the effects of S1PR1 agonists on its integrity and function.
S1PR1 Signaling Pathway in Endothelial Cells
Activation of S1PR1 by S1P or a specific agonist initiates a Gαi-coupled signaling cascade. This pathway enhances endothelial barrier function primarily through the activation of Rac1, a small GTPase, which promotes cytoskeletal reorganization and the stabilization of adherens and tight junctions. This is counteracted by the S1PR2 receptor, which often couples to Gα12/13 to activate the RhoA pathway, leading to stress fiber formation and increased permeability. S1PR1 signaling also involves the PI3K-Akt pathway, which supports cell survival and junctional integrity.
Caption: S1PR1 signaling pathway in endothelial cells.
Experimental Protocols
Protocol 1: Establishment of an In Vitro Triple-Culture BBB Model
This protocol describes the establishment of a BBB model using brain endothelial cells co-cultured with astrocytes and pericytes, which is known to yield high transendothelial electrical resistance (TEER) and low passive permeability.
Materials:
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes
-
Human Pericytes
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format)
-
Endothelial Cell Growth Medium
-
Astrocyte Medium
-
Pericyte Medium
-
Coating solution: Collagen IV (50 µg/mL) and Fibronectin (10 µg/mL) in sterile PBS
-
Trypsin-EDTA, PBS, FBS
Procedure:
-
Coat Transwell Inserts: Coat the apical side of the Transwell inserts with the collagen/fibronectin solution and incubate for at least 4 hours at 37°C (or overnight at 4°C). Aspirate the remaining solution before seeding cells.
-
Culture Astrocytes and Pericytes: Culture human astrocytes and pericytes in their respective media until they reach 80-90% confluency.
-
Seed Co-culture Cells:
-
Trypsinize and count astrocytes and pericytes.
-
Seed astrocytes (e.g., 2.5 x 10⁴ cells/cm²) on the bottom of the 12-well plate.
-
After 2-3 hours, seed pericytes (e.g., 1 x 10⁴ cells/cm²) in the same wells.
-
Allow the co-culture to stabilize for 24-48 hours.
-
-
Seed Endothelial Cells:
-
Trypsinize and count hBMECs.
-
Seed hBMECs (e.g., 7.5 x 10⁴ cells/cm²) onto the apical side of the coated Transwell inserts.
-
Carefully place the inserts into the wells containing the astrocytes and pericytes.
-
-
Culture the BBB Model: Culture the triple-culture system for 4-6 days. Change the medium in both apical and basolateral compartments every 2 days. The model is ready for experiments when TEER values plateau at a high level (typically >200 Ω·cm²).
References
- 1. Co-Culture Models: Key Players in In Vitro Neurotoxicity, Neurodegeneration and BBB Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Transduction of S1PR1 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1), a G-protein coupled receptor, is a critical regulator of numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2][3] Its involvement in various diseases, such as autoimmune disorders and cancer, has made it a key target for therapeutic development. Lentiviral vectors provide a robust and efficient method for stable overexpression of S1PR1 in a wide range of cell lines, enabling detailed investigation of its signaling pathways and the screening of potential modulators. These application notes provide a comprehensive guide to the lentiviral transduction of cell lines for S1PR1 overexpression, including detailed protocols, expected quantitative outcomes, and functional validation assays.
S1PR1 Signaling Pathway
S1PR1 is primarily coupled to the Gαi subclass of heterotrimeric G proteins.[2][4] Upon binding its ligand, sphingosine-1-phosphate (S1P), S1PR1 initiates a signaling cascade that leads to the activation of downstream effectors such as RAC1, Phosphoinositide 3-kinase (PI3K)-AKT, and Mitogen-activated protein kinase (MAPK) pathways. These pathways collectively regulate cell migration, proliferation, and survival.
Experimental Workflow
The overall workflow for generating and validating S1PR1 overexpressing cell lines involves lentivirus production, transduction of the target cell line, selection of successfully transduced cells, and functional characterization.
Data Presentation
Table 1: Lentiviral Transduction Efficiency
| Cell Line | Transduction Agent | Multiplicity of Infection (MOI) | Transduction Efficiency (% Positive Cells) | Reference |
| Jurkat | Polybrene | 5-20 | ~50-90% | |
| HEK293T | Polybrene | 5 | >80% | |
| Endothelial Cells | Polybrene | Varies | Not Specified | |
| CD34+ HSPCs | Retronectin | High Titer | ~46% (fusion) |
Table 2: Quantification of S1PR1 Overexpression
| Method | Cell Line | Fold Change (vs. Control) | Reference |
| Western Blot | Rat Valve Interstitial Cells | ~2.5-fold increase | |
| Flow Cytometry (MFI) | Not Specified | Not Specified | |
| qRT-PCR | Esophageal Squamous Carcinoma Cells | Not Specified |
MFI: Mean Fluorescence Intensity
Table 3: Functional Assay Readouts in S1PR1 Overexpressing Cells
| Assay | Cell Line | S1P Concentration | Observed Effect | Reference |
| Chemotaxis | T-ALL Blasts | 10-100 nM | Peak migration (bell-shaped curve) | |
| Chemotaxis | CD34+ Progenitor Cells | Not Specified | Enhanced chemotaxis | |
| Calcium Flux | HEK293 cells | 100 nM | Increased intracellular calcium | |
| Calcium Flux | Rat Aortic Smooth Muscle Cells | Not Specified | Increased intracellular calcium | |
| ERK Phosphorylation | CD34+ Progenitor Cells | Not Specified | Inhibition of SDF-1-dependent phosphorylation |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral particles carrying the S1PR1 gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lentiviral transfer plasmid encoding S1PR1 (with a fluorescent reporter like GFP or a selection marker like puromycin resistance)
-
Second-generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
0.45 µm syringe filter
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish to reach 80-90% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the S1PR1 transfer plasmid, packaging plasmid, and envelope plasmid in a sterile tube with serum-free medium like Opti-MEM. A common ratio is 4:2:1 (transfer:packaging:envelope).
-
Transfection:
-
Prepare the transfection reagent according to the manufacturer's instructions in a separate tube with serum-free medium.
-
Combine the plasmid DNA mixture with the transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the initial incubation, replace the transfection medium with fresh complete culture medium (DMEM with 10% FBS).
-
Virus Harvest:
-
At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
For a higher titer, fresh medium can be added to the cells, and a second harvest can be performed at 72 hours post-transfection. The harvests can then be pooled.
-
-
Virus Processing:
-
Centrifuge the harvested supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
-
Storage: The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of the target cell line with the produced S1PR1 lentivirus.
Materials:
-
Target cell line (e.g., Jurkat, HEK293, endothelial cells)
-
Complete culture medium for the target cell line
-
S1PR1 lentiviral supernatant
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by adding the desired amount of lentiviral supernatant and Polybrene to fresh complete culture medium. A final Polybrene concentration of 4-8 µg/mL is commonly used to enhance transduction efficiency. The amount of virus to add will depend on the desired Multiplicity of Infection (MOI).
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C. For sensitive cell lines, the incubation time can be reduced to 4-6 hours.
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Selection (Optional but Recommended):
-
48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin at 1-10 µg/mL, the optimal concentration should be determined by a kill curve for each cell line) to the culture medium.
-
Continue to culture the cells in the presence of the antibiotic, changing the medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
-
Expansion: Expand the surviving antibiotic-resistant cells to establish a stable S1PR1-overexpressing cell line.
Protocol 3: Western Blot for S1PR1 Expression
This protocol is for confirming the overexpression of the S1PR1 protein.
Materials:
-
S1PR1 overexpressing and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against S1PR1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against S1PR1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the S1PR1 band intensity to the loading control to determine the fold change in expression.
Protocol 4: Flow Cytometry for S1PR1 Surface Expression
This protocol assesses the level of S1PR1 on the cell surface.
Materials:
-
S1PR1 overexpressing and control cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated primary antibody against S1PR1 or an extracellular tag
-
Isotype control antibody
Procedure:
-
Cell Preparation: Harvest the cells and wash them with cold FACS buffer.
-
Staining: Resuspend the cells in FACS buffer containing the anti-S1PR1 antibody or isotype control and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) to quantify the surface expression of S1PR1.
Protocol 5: Chemotaxis Assay
This assay measures the migratory response of cells to an S1P gradient.
Materials:
-
S1PR1 overexpressing and control cells
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
Serum-free medium containing 0.1% fatty acid-free BSA
-
Sphingosine-1-phosphate (S1P)
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Assay Setup:
-
Add serum-free medium containing various concentrations of S1P (e.g., 0, 1, 10, 100, 1000 nM) to the lower chamber of the Transwell plate.
-
Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-6 hours).
-
Cell Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Analysis: Plot the number of migrated cells against the S1P concentration to generate a dose-response curve. Calculate the chemotactic index by dividing the number of cells migrated towards S1P by the number of cells migrated towards the control medium.
Protocol 6: Calcium Flux Assay
This assay measures the intracellular calcium mobilization upon S1PR1 activation.
Materials:
-
S1PR1 overexpressing and control cells
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HBSS or other suitable buffer
-
Sphingosine-1-phosphate (S1P)
-
Ionomycin (positive control)
Procedure:
-
Cell Loading:
-
Harvest the cells and resuspend them in buffer.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells to remove excess dye.
-
Measurement:
-
Resuspend the cells in buffer and place them in a fluorometer or a plate reader with injection capabilities.
-
Establish a baseline fluorescence reading.
-
Inject S1P at various concentrations (e.g., 100 nM) and record the change in fluorescence over time.
-
Inject ionomycin at the end of the experiment as a positive control to determine the maximum calcium response.
-
-
Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence intensity changes. Determine the EC50 of S1P-induced calcium flux.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful lentiviral-mediated overexpression of S1PR1 in various cell lines. By following these detailed methodologies, researchers can generate robust cellular models to investigate S1PR1 signaling, screen for novel therapeutic agents, and further elucidate the role of this important receptor in health and disease. The quantitative data provided serves as a benchmark for expected outcomes, facilitating experimental design and data interpretation.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of S1PR1 for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes.[1][2] As a receptor for the bioactive lipid sphingosine-1-phosphate (S1P), S1PR1 is a key regulator of immune cell trafficking, vascular development, and endothelial barrier integrity.[1][3][4] Its involvement in lymphocyte egress from lymphoid organs has made it a significant therapeutic target in autoimmune diseases like multiple sclerosis. Furthermore, aberrant S1PR1 signaling has been implicated in cancer progression, promoting tumor growth, angiogenesis, metastasis, and drug resistance.
Functional studies are essential to delineate the precise roles of S1PR1 in these contexts. The CRISPR/Cas9 system offers a powerful and precise method for generating complete loss-of-function mutations by creating targeted gene knockouts. These knockout models are invaluable tools for investigating S1PR1-mediated signaling pathways, validating its role as a drug target, and screening for novel therapeutic modulators.
This document provides detailed protocols for the CRISPR/Cas9-mediated knockout of S1PR1, including methods for validation and subsequent functional analysis.
S1PR1 Signaling Pathways
S1PR1 activation by its ligand S1P primarily couples to the Gi family of G-proteins. This initiates a cascade of downstream signaling events that regulate critical cellular functions. Key pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, the Ras/MAPK/ERK pathway involved in cell growth and differentiation, and the STAT3 pathway, which is frequently linked to tumorigenesis and inflammation. The activation of these pathways ultimately dictates cellular responses such as migration, survival, and differentiation.
Experimental Workflow for S1PR1 Gene Knockout
The generation of an S1PR1 knockout cell line involves a multi-step process that begins with the design of specific guide RNAs and culminates in the functional characterization of the validated knockout clones.
References
Troubleshooting & Optimization
Technical Support Center: S1PR1 Agonist 1 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1PR1 Agonist 1, a representative sphingosine-1-phosphate receptor 1 agonist. Due to the hydrophobic nature of many S1PR1 agonists, solubility can be a significant challenge during in vitro and in vivo experiments. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my S1PR1 agonist precipitating in aqueous solutions like PBS or cell culture media?
A1: S1PR1 agonists are often lipophilic molecules with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment, the agonist can crash out of solution, leading to precipitation. This is a common issue with hydrophobic compounds.
Q2: What is the best solvent to dissolve this compound?
A2: The optimal solvent depends on the specific S1PR1 agonist you are using. Generally, S1PR1 agonists show good solubility in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For most in vitro applications, preparing a high-concentration stock solution in DMSO is a standard practice.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the S1PR1 agonist powder in an appropriate organic solvent, such as high-purity, anhydrous DMSO. It is recommended to start with a concentration of 10-50 mM. Gentle warming (to 37°C) or brief sonication can aid in dissolution. Always use a vortex to ensure the solution is homogeneous.
Q4: My S1PR1 agonist is still not dissolving completely in DMSO. What should I do?
A4: If you encounter difficulty dissolving the agonist, you can try gentle warming of the solution or using a sonicator. Ensure your DMSO is anhydrous, as absorbed moisture can reduce the solubility of hydrophobic compounds. If solubility issues persist, consider trying an alternative solvent like ethanol or DMF, depending on the compatibility with your experimental system.
Q5: How should I store my S1PR1 agonist stock solution?
A5: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
This guide addresses common solubility-related problems encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: Precipitation upon dilution in cell culture media.
-
Cause: Rapid change in solvent polarity from organic (e.g., DMSO) to aqueous (media).
-
Solution:
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media or PBS, mix gently, and then add this intermediate dilution to your final volume of complete media.
-
Serum Presence: The presence of proteins in fetal bovine serum (FBS) can help stabilize hydrophobic compounds. If working in serum-free conditions, the risk of precipitation is higher.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and solubility issues.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: Incomplete dissolution or precipitation of the agonist leading to inaccurate dosing.
-
Solution:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your cells or animals. If precipitation is observed, do not proceed with the experiment.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. Aqueous solutions of many S1PR1 agonists are not stable for more than a day.[1][2][3]
-
Sonication: Briefly sonicate the final diluted solution before use to ensure homogeneity, but be cautious as this can generate heat and potentially degrade the compound.
-
Issue 3: Difficulty achieving the desired final concentration in aqueous buffer.
-
Cause: The desired concentration exceeds the aqueous solubility limit of the S1PR1 agonist.
-
Solution:
-
Formulation Strategies: For in vivo studies or when higher aqueous concentrations are necessary, consider using formulation strategies such as:
-
Co-solvents: A mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can improve solubility.[4]
-
Cyclodextrins: Encapsulating the agonist in cyclodextrins can enhance its aqueous solubility.
-
Liposomes: Formulating the agonist into liposomes can also improve its delivery in aqueous systems.[5]
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Quantitative Data: Solubility of Common S1PR1 Agonists
The following table summarizes the solubility of three widely used S1PR1 agonists in various solvents. This data can be used as a reference when preparing solutions for your experiments.
| Compound | Solvent | Solubility | Reference |
| Fingolimod (FTY720) | DMSO | ≥ 100 mg/mL | |
| Ethanol | 100 mg/mL | ||
| Water | 50 mg/mL (requires sonication) | ||
| PBS (pH 7.2) | Very poorly soluble, precipitates at low µM concentrations | ||
| Siponimod (BAF312) | DMSO | ~20 mg/mL | |
| Ethanol | ~3 mg/mL | ||
| Dimethylformamide (DMF) | ~16 mg/mL | ||
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | ||
| Ozanimod (RPC-1063) | DMSO | ≥ 29 mg/mL | |
| Ethanol | ~0.2 mg/mL | ||
| Dimethylformamide (DMF) | ~2 mg/mL | ||
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM S1PR1 Agonist Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of S1PR1 Agonist Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of serum-free media or PBS. Mix gently by pipetting.
-
Add the 100 µL of the intermediate dilution to 9.9 mL of the final volume of complete cell culture media.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: S1PR1 Signaling Pathway.
Caption: Troubleshooting Workflow for S1PR1 Agonist Precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A novel liposomal formulation of FTY720 (Fingolimod) for promising enhanced targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating S1PR1 Agonist 1 Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving S1PR1 agonist 1. The information is designed to help researchers mitigate off-target effects and ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Here, we address common issues and questions that arise during the use of this compound in experimental settings.
Q1: My in vitro experiment with this compound is showing unexpected levels of cell death. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Off-target effects: this compound may have activity at other S1P receptors (S1PRs) that can induce pro-apoptotic signaling. For example, prolonged activation of S1PR2 or S1PR3 has been implicated in cellular stress pathways.
-
Cell line sensitivity: The specific cell line you are using may have a unique expression profile of S1P receptors, making it more susceptible to off-target effects.
-
Agonist concentration and exposure time: High concentrations or prolonged exposure to the agonist can lead to receptor overstimulation and subsequent cellular stress.
-
Functional antagonism: While initially acting as an agonist, prolonged exposure to some S1PR1 agonists can lead to receptor internalization and degradation, effectively creating a functional antagonist scenario. This can disrupt normal S1P signaling required for cell survival in some cell types.[1]
Troubleshooting Steps:
-
Confirm S1PR Expression: Verify the expression levels of all five S1P receptors (S1PR1-5) in your cell line using qPCR or Western blotting.
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and duration of treatment that elicits the desired on-target effect without causing significant cell death.
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Use Selective Antagonists: To confirm if the cytotoxicity is mediated by a specific off-target receptor, co-treat cells with your S1PR1 agonist and a selective antagonist for other S1PRs (e.g., a selective S1PR3 antagonist).
-
Control for Functional Antagonism: Assess S1PR1 protein levels on the cell surface via flow cytometry or Western blot after treatment to determine if receptor downregulation is occurring.
Q2: I am observing cardiovascular side effects (e.g., bradycardia, hypertension) in my in vivo animal models. How can I determine if this is an off-target effect?
A2: Cardiovascular side effects are common with S1P receptor modulators.
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Bradycardia (decreased heart rate): This is often an on-target effect of S1PR1 agonism on atrial myocytes.[2][3] However, S1PR3 agonism can also contribute to this effect.[4]
-
Hypertension (increased blood pressure): This is typically considered an off-target effect mediated by agonism at S1PR2 and S1PR3 on vascular smooth muscle cells, leading to vasoconstriction.[2]
Troubleshooting and Investigation:
-
Use a More Selective S1PR1 Agonist: If available, compare the effects of your current agonist with a more highly selective S1PR1 agonist. A reduction in the hypertensive response with a more selective compound would suggest the effect is mediated by other S1PR subtypes.
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Pharmacological Blockade: In your animal model, co-administer selective antagonists for S1PR2 and/or S1PR3 with your S1PR1 agonist to see if the cardiovascular side effects are mitigated.
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Examine Dose-Dependency: The magnitude of these cardiovascular effects is often dose-dependent. Determine if a lower effective dose of your S1PR1 agonist can achieve the desired therapeutic effect with a reduced cardiovascular liability.
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Monitor Onset and Duration: Bradycardia is often a transient "first-dose" effect that diminishes with continued treatment due to receptor downregulation. Carefully chart the time course of the cardiovascular changes in relation to drug administration.
Q3: My in vitro and in vivo results with the same S1PR1 agonist are conflicting. What could explain this discrepancy?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to:
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Pharmacokinetics and Metabolism: In vivo, the agonist is subject to absorption, distribution, metabolism, and excretion (ADME). The parent compound may be metabolized into active or inactive forms, and the concentration of the agonist reaching the target tissue may be very different from the concentration used in vitro. For example, the well-known S1P modulator fingolimod is a prodrug that requires phosphorylation in vivo to become active.
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Complex Biological Environment: In vivo, the agonist interacts with a complex system of cells, tissues, and circulating factors that are absent in a simplified in vitro culture. The presence of endogenous S1P in different tissues and fluids can compete with the agonist and influence its effects.
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Functional Antagonism: As mentioned, prolonged exposure in vivo is more likely to induce receptor downregulation and functional antagonism, which may not be fully recapitulated in short-term in vitro experiments.
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Off-Target Effects in Different Tissues: An off-target effect that is not apparent in your in vitro cell type may become significant in vivo due to the expression of the off-target receptor in other tissues.
Troubleshooting Strategy:
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Review Pharmacokinetic Data: If available, review the pharmacokinetic profile of your agonist.
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In Vitro Model Refinement: Consider using more complex in vitro models, such as co-cultures or organoids, that better mimic the in vivo environment.
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Measure Target Engagement In Vivo: If possible, use techniques like positron emission tomography (PET) with a radiolabeled ligand to confirm that your agonist is reaching and binding to S1PR1 in the target tissue in vivo.
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Paired In Vitro/Ex Vivo Analysis: Collect tissues from your in vivo studies and perform ex vivo analyses (e.g., Western blotting for signaling markers) to see if the molecular responses are consistent with your in vitro findings.
Quantitative Data Summary
The selectivity of an S1PR1 agonist is a critical factor in minimizing off-target effects. The following table summarizes the potency (EC50) and binding affinity (Ki) of several common S1P receptor modulators across the different S1P receptor subtypes. Lower values indicate higher potency/affinity.
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| Fingolimod (FTY720-P) | EC50: 0.3 nM | >10,000 nM | EC50: 1.2 nM | EC50: 0.9 nM | EC50: 0.3 nM |
| Ozanimod | EC50: 0.41 nM | >10,000 nM | >10,000 nM | >10,000 nM | EC50: 27.4 nM |
| Ponesimod | EC50: 5.7 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| Siponimod (BAF312) | EC50: 0.39 nM | >1000-fold selective | >1000-fold selective | >1000-fold selective | EC50: 0.98 nM |
| SEW2871 | EC50: 13 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM |
Data compiled from multiple sources. EC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols & Methodologies
To aid in the characterization of S1PR1 agonist activity and the identification of off-target effects, detailed protocols for key experiments are provided below.
S1PR Subtype Selectivity Profiling: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for each of the S1P receptor subtypes.
Principle: A radiolabeled ligand with known affinity for the S1P receptors is used to label the receptors in a cell membrane preparation. The ability of an unlabeled test compound (your S1PR1 agonist) to displace the radioligand is measured.
Detailed Methodology:
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Membrane Preparation:
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Culture cells stably overexpressing a single human S1P receptor subtype (e.g., HEK293-hS1PR1).
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Harvest cells and homogenize in a cold lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.
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Competitive Binding Assay:
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In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³²P]S1P).
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Add increasing concentrations of the unlabeled test compound.
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Add the cell membrane preparation to initiate the binding reaction.
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Incubate to allow the binding to reach equilibrium.
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Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
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Wash the filters with cold wash buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
-
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Data Analysis:
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Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
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Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Off-Target Assessment: Calcium Mobilization Assay
This assay is used to assess agonist activity at Gq-coupled S1P receptors (S1PR2 and S1PR3), which signal through the release of intracellular calcium.
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to a Gq-coupled receptor triggers the release of calcium from intracellular stores, leading to an increase in fluorescence.
Detailed Methodology:
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Cell Preparation:
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Plate cells stably expressing the S1P receptor of interest (e.g., CHO-hS1PR3) in a 96-well black-walled, clear-bottom plate.
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Allow cells to adhere and grow to near confluence.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).
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Remove the cell culture medium and add the dye-loading buffer to the cells.
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Incubate to allow the dye to enter the cells and be cleaved to its active form.
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Agonist Stimulation and Measurement:
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Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation).
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Establish a baseline fluorescence reading.
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Inject a solution of the S1PR1 agonist at various concentrations.
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Immediately begin recording the fluorescence intensity over time.
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Data Analysis:
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Calculate the change in fluorescence from baseline for each concentration of the agonist.
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Plot the peak fluorescence change against the agonist concentration.
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Fit the data to a dose-response curve to determine the EC50 value.
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On-Target Signaling Assessment: ERK Phosphorylation Western Blot
This assay measures the activation of a key downstream signaling pathway for S1PR1, the MAPK/ERK pathway.
Principle: S1PR1 activation leads to the phosphorylation of ERK1/2. This can be detected by Western blotting using an antibody specific for the phosphorylated form of ERK.
Detailed Methodology:
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Cell Treatment and Lysis:
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Plate cells of interest and serum-starve overnight to reduce baseline signaling.
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Treat cells with the S1PR1 agonist for various times (e.g., 5, 15, 30, 60 minutes).
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Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Clarify the lysates by centrifugation.
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Western Blotting:
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).
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Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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-
Data Analysis:
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Quantify the band intensities for phospho-ERK.
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To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
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Express the results as the ratio of phospho-ERK to total ERK.
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Visualizations
S1PR1 Signaling Pathways
Caption: On-target signaling pathways of S1PR1 activation.
Off-Target S1PR Signaling
Caption: Common off-target signaling via S1PR2 and S1PR3.
Experimental Workflow: Assessing Agonist Selectivity
Caption: Workflow for characterizing agonist selectivity and bias.
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up [mdpi.com]
Technical Support Center: Optimizing S1PR1 Agonist Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists for in vivo studies. Below are frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to help you navigate common challenges and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a novel S1PR1 agonist in a mouse model?
A1: For a new in vivo study with an S1PR1 agonist, a dose-range finding study is essential.[1] If no prior data exists, a typical starting point for a small molecule S1PR1 agonist can range from 0.03 mg/kg to 1.0 mg/kg, depending on its in vitro potency and known properties of its structural class.[2][3] It is highly recommended to begin with a dose escalation study to determine the maximum tolerated dose (MTD) and the minimum effective dose.[1][4] Allometric scaling can be used to estimate a starting dose if data from another species is available.
Q2: What is the primary mechanism of action for S1PR1 agonists that I should be monitoring?
A2: The primary mechanism of action for S1PR1 agonists is the functional antagonism of the S1PR1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, which in turn prevents the egress of lymphocytes from secondary lymphoid organs. The most common pharmacodynamic (PD) biomarker to monitor is a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).
Q3: What are the most common side effects of S1PR1 agonists in vivo, and how can they be mitigated?
A3: The most frequently observed side effect is a transient, dose-dependent reduction in heart rate (bradycardia), particularly after the first dose. This is often attributed to agonism at S1PR1 receptors on atrial myocytes. Other potential side effects include hypertension, vascular leakage (macular edema), and reduced pulmonary function, which may be linked to off-target effects on other S1P receptors like S1PR3. To mitigate bradycardia, a dose-escalation regimen can be employed. Using S1PR1-selective agonists can help avoid side effects associated with other S1P receptor subtypes.
Q4: How quickly should I expect to see an effect on lymphocyte counts, and how long does it last?
A4: The onset of lymphopenia is typically rapid, often occurring within a few hours of administration. For some short-acting agonists, maximal lymphocyte reduction can be seen within 2 hours. The duration of the effect depends on the pharmacokinetic properties of the specific agonist, such as its half-life. Short-acting compounds may show lymphocyte recovery within 8 hours, while longer-acting drugs like ponesimod can have effects that last up to 96 hours before counts return to normal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between animals | 1. Inconsistent Dosing Technique: Variation in administration volume or speed. 2. Animal Stress: Differences in handling or environment. 3. Formulation Instability: Compound precipitation or degradation. | 1. Standardize Procedures: Use a Standard Operating Procedure (SOP) for all drug administrations. Ensure consistent training for all personnel. 2. Acclimatize Animals: Allow for a proper acclimatization period and handle animals consistently. 3. Check Formulation: Prepare formulations fresh before each use. Visually inspect for precipitates and verify solubility and stability. |
| Lack of efficacy at a dose effective in vitro | 1. Poor Pharmacokinetics (PK): Low bioavailability, rapid metabolism, or rapid clearance. 2. Insufficient Target Engagement: The administered dose does not achieve a high enough concentration at the target tissue. 3. Receptor Downregulation: Prolonged agonism can lead to significant internalization and degradation of S1PR1, effectively causing functional antagonism. | 1. Conduct a PK Study: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to ensure adequate exposure (AUC) and maximum concentration (Cmax). 2. Perform a Dose-Response Study: Test a wider range of doses to establish a clear relationship between the dose and the biological effect (e.g., lymphopenia). 3. Adjust Dosing Regimen: Consider altering the frequency of administration based on the compound's half-life and the dynamics of receptor re-expression. |
| Unexpected Toxicity or Adverse Events | 1. Off-Target Effects: The agonist may be interacting with other S1P receptors (e.g., S1PR3) or other unintended targets. 2. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. 3. Dose Too High: The administered dose exceeds the maximum tolerated dose (MTD). | 1. Confirm Selectivity: Review in vitro data for selectivity across all S1P receptor subtypes. If possible, test a more selective S1PR1 agonist. 2. Run Vehicle-Only Controls: Always include a control group that receives only the vehicle to isolate its effects. 3. Perform an MTD Study: Systematically determine the MTD before proceeding to efficacy studies. |
| Compound Precipitation in Formulation | 1. Poor Solubility: The compound has low solubility in the chosen vehicle. 2. Incorrect pH or Temperature: The formulation conditions are not optimal for solubility. | 1. Test Alternative Vehicles: Screen a range of pharmaceutically acceptable vehicles (e.g., solutions with cyclodextrins, co-solvents) to improve solubility. 2. Optimize Formulation: Adjust the pH and consider preparing the formulation at a controlled temperature. Prepare fresh before each use. |
Quantitative Data Summary
Table 1: In Vivo Pharmacodynamic Effects of Representative S1PR1 Agonists
| Compound | Animal Model | Dose (Oral) | Key Pharmacodynamic Effect | Onset / Duration | Reference(s) |
| Fingolimod (FTY720) | Dog | 0.05 - 0.1 mg/kg | Significant reduction in peripheral lymphocytes | Rapid onset; recovery is slower at higher doses | |
| Ponesimod | Human | ≥ 8 mg | Dose-dependent reduction in total lymphocyte count | Return to normal range within 96 hours | |
| GSK2018682 | Human | up to 6 mg/day | >70% reduction in absolute lymphocyte count | Half-life of 45-63 hours | |
| RP-001 | Mouse | 0.03 mg/kg (EC50) | Rapid lymphopenia | Max effect at 2 hrs; recovery by 8 hrs | |
| Compound 20 (Selective Agonist) | Rat | 0.03 - 0.3 mg/kg | Dose-dependent lymphocyte reduction | - |
Table 2: Common Adverse Effects of S1PR1 Agonists
| Adverse Event | Mechanism / Associated Receptor | Notes | Reference(s) |
| Bradycardia | S1PR1 agonism on atrial myocytes | Transient, occurs after the first dose, and is dose-dependent. | |
| Macular Edema | Increased vascular permeability via S1PR1/S1PR3 | Can occur with non-selective agonists. | |
| Hypertension | S1PR1/S1PR3 agonism | Can be an issue with non-selective S1PR modulators. | |
| Lymphopenia | S1PR1 functional antagonism on lymphocytes | The intended therapeutic effect, but also a form of immunosuppression. |
Visualizations
Signaling Pathway and Experimental Workflows
References
Troubleshooting S1PR1 agonist 1 experimental variability
Welcome to the technical support center for S1PR1 Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide clear guidance on assay protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Q1: Why am I seeing high variability in my dose-response curve for this compound?
A1: High variability in a dose-response curve can stem from several factors, from inconsistent cell handling to reagent issues. Here’s a systematic approach to troubleshooting:
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Cell Health and Density:
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Inconsistent Cell Seeding: Uneven cell distribution in your microplate is a primary source of well-to-well variability. Ensure your cells are in a single-cell suspension before plating and mix gently between pipetting. For adherent cells, letting the plate rest at room temperature for 20-30 minutes before incubation can promote even settling.
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Cell Viability: Unhealthy or dying cells will not respond consistently to agonist stimulation. Always check cell viability (e.g., using a Trypan Blue exclusion assay) before starting an experiment. Ensure you are using cells within a consistent and optimal passage number range.
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Reagent and Compound Handling:
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Agonist 1 Stability and Solubility: Confirm the stability of your this compound stock solution and ensure it is fully dissolved. Aggregates can lead to inconsistent concentrations. Consider the solvent used and its compatibility with your assay buffer. The endogenous ligand, S1P, is not fully soluble in aqueous solutions and requires sonication.[1]
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Pipetting Accuracy: Small errors in pipetting, especially with potent compounds, can cause large variations in the final concentration. Regularly calibrate your pipettes and consider using reverse pipetting for viscous solutions.
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-
Assay Conditions:
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Incubation Times and Temperature: Suboptimal incubation times or temperature fluctuations can affect receptor activation and downstream signaling. Optimize these parameters for your specific assay and cell line. For instance, in cAMP assays, equilibrium is crucial and may be reached after 15 minutes or longer for slow-associating agonists.[1]
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Serum Presence: Serum contains lipids, including sphingosine-1-phosphate (S1P), the endogenous ligand for S1PR1. The presence of serum can lead to receptor activation and internalization before the addition of your agonist, increasing background signal and variability.[2] It is often necessary to serum-starve cells or use charcoal-stripped serum to reduce this effect.[2]
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Q2: My this compound is showing lower potency (higher EC50) than expected. What could be the cause?
A2: A decrease in potency can be frustrating. Here are the likely culprits:
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Agonist Degradation: Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock solution.
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Receptor Expression Levels: The potency of an agonist is highly dependent on the expression level of the receptor in your cell line.
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Low Receptor Number: If the cell line has low S1PR1 expression, you will require a higher concentration of the agonist to achieve a maximal response. Verify the S1PR1 expression level in your chosen cell line (e.g., HEK293, CHO) via qPCR or western blot.
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Passage Number: Receptor expression can decrease with excessive passaging. Use cells from a validated and low-passage cell bank.
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Assay-Specific Factors:
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Functional Antagonism: Prolonged exposure to S1PR1 agonists, including the endogenous ligand S1P and drugs like Fingolimod (FTY720), can lead to receptor internalization and degradation.[3] This "functional antagonism" reduces the number of receptors on the cell surface available to bind your agonist, leading to an apparent decrease in potency. Consider reducing the incubation time with the agonist.
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Biased Agonism: S1PR1 can signal through multiple downstream pathways (e.g., G-protein activation, β-arrestin recruitment). Your specific agonist may preferentially activate one pathway over another ("biased agonism"). If your assay measures a pathway that is weakly activated by your agonist, the perceived potency will be lower.
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Q3: I am observing a high background signal in my no-agonist (negative control) wells. Why is this happening?
A3: High background signal can mask the true effect of your agonist. Here are common causes:
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Endogenous Ligand in Serum: As mentioned, serum contains S1P which can activate S1PR1. To mitigate this, serum-starve your cells for a few hours or overnight, or use charcoal-stripped, fatty-acid-free BSA in your assay buffer.
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Constitutive Receptor Activity: Some GPCRs, including S1PR1, can exhibit a low level of signaling even in the absence of an agonist (constitutive activity). This can be more pronounced in cell lines that overexpress the receptor.
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Cell Autofluorescence: The cells themselves may have intrinsic fluorescence at the detection wavelength of your assay. It's important to have a "cells only" control to measure this.
Q4: My in vivo experiment with this compound is not showing the expected effect on lymphocyte counts. What should I check?
A4: In vivo experiments introduce additional layers of complexity. Here are key areas to investigate:
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Pharmacokinetics and Dosing:
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Bioavailability and Half-life: Ensure the dose and route of administration are appropriate for the specific S1PR1 agonist you are using. The compound needs to reach the target tissue at a sufficient concentration and for an adequate duration. Some S1PR1 agonists have a short duration of action.
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Dosing Regimen: The extent and duration of lymphopenia can be critically dependent on the dosing regimen. A single dose might induce only transient lymphopenia, while sustained exposure may be needed for a more robust effect.
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Functional Antagonism in vivo: Similar to in vitro assays, sustained high concentrations of an S1PR1 agonist can lead to receptor downregulation on lymphocytes, rendering them unresponsive to the S1P gradient required for egress from lymph nodes. This is the principle behind the therapeutic effect of drugs like Fingolimod.
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Animal Model Considerations:
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Species Differences: Ensure that the S1PR1 agonist is active against the S1PR1 of the animal species you are using.
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Baseline Health: The health status of the animals can impact their response to the agonist.
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Data Presentation: S1PR1 Agonist Potency
The potency of an S1PR1 agonist, typically measured as the half-maximal effective concentration (EC50), can vary depending on the specific agonist, the cell line used, and the functional assay employed. The following tables summarize representative EC50 values for common S1PR1 agonists.
Table 1: EC50 Values of S1PR1 Agonists in Different In Vitro Assays
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| S1P | Receptor Internalization | U2OS | ~25 |
| SEW2871 | S1P1 Agonist | CHO | 13.8 |
| Siponimod (BAF312) | S1P1 Agonist | Not Specified | 0.39 |
| Ozanimod | S1P1 Agonist | Not Specified | 1.03 |
| CYM-5442 | Calcium Mobilization | HEK293 | ~100-200 |
| Fingolimod-P | cAMP Inhibition | CHO-K1 | ~0.1-1 |
Note: These values are approximate and can vary based on specific experimental conditions.
Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below.
Protocol 1: S1PR1-Mediated cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing S1PR1, a Gi-coupled receptor.
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Cell Preparation:
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Culture CHO-K1 or HEK293 cells stably expressing human S1PR1.
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The day before the assay, seed cells into a 384-well plate at an appropriate density (e.g., 2,500 cells/well) and incubate overnight.
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On the day of the assay, remove the culture medium and replace it with a serum-free assay buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM final concentration). Incubate for 1-2 hours at 37°C.
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Compound Preparation:
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Prepare a serial dilution of this compound in the assay buffer.
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Prepare a solution of forskolin in the assay buffer. The final concentration should be one that elicits a submaximal cAMP response (e.g., 3 µM).
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Assay Procedure:
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Add the this compound dilutions to the cell plate.
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Immediately add the forskolin solution to all wells except the negative control.
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Incubate for 5-15 minutes at room temperature.
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Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, Luminescence, or ELISA-based).
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Data Analysis:
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Calculate the percentage of inhibition of the forskolin response for each agonist concentration.
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Plot the percent inhibition against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
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Protocol 2: S1PR1 Receptor Internalization Assay
This assay monitors the translocation of S1PR1 from the plasma membrane to intracellular vesicles upon agonist stimulation.
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Cell Preparation:
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Use cells stably expressing a fluorescently-tagged S1PR1 (e.g., S1PR1-eGFP).
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Seed the cells into a 96-well, black-walled, clear-bottom plate and incubate for 18-24 hours.
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Before the assay, replace the culture medium with a serum-free assay buffer and incubate for 2 hours to allow receptors to return to the cell surface.
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Compound Preparation:
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Prepare a serial dilution of this compound in the assay buffer. The endogenous ligand S1P can be used as a positive control.
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Assay Procedure:
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Add the agonist dilutions to the cell plate.
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Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for receptor internalization.
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Gently wash the cells with PBS and then fix them with a formaldehyde-based fixing solution for 20 minutes at room temperature.
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Stain the nuclei with a fluorescent dye like Hoechst.
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Data Acquisition and Analysis:
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Image the plate using a high-content imaging system.
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Quantify the internalization by measuring the intensity of the S1PR1-eGFP signal in intracellular vesicles relative to the plasma membrane.
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Plot the internalization response against the log of the agonist concentration to determine the EC50.
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Protocol 3: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following S1PR1 activation, which can couple to Gq proteins or through Gβγ subunits of Gi proteins.
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Cell Preparation:
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Seed HEK293 or HTC4 cells expressing S1PR1 into a 96-well, black-walled, clear-bottom plate. Some cell lines may require co-transfection with a promiscuous G-protein like Gα16 or a chimeric G-protein like Gαqi5 to couple the Gi-native receptor to the calcium pathway.
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Incubate overnight to allow for cell attachment.
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Dye Loading:
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Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable assay buffer (e.g., Krebs buffer or HBSS) containing probenecid.
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Incubate for 30-60 minutes at 37°C.
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Gently wash the cells to remove excess dye.
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Assay Procedure:
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Place the plate in a fluorescence plate reader with an integrated fluid-handling system (e.g., a FlexStation).
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Establish a stable baseline fluorescence reading.
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Add the this compound dilutions to the wells and immediately begin recording the fluorescence signal over time.
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Data Analysis:
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Calculate the change in fluorescence (peak minus baseline) for each well.
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Plot the fluorescence change against the log of the agonist concentration and fit the curve to determine the EC50.
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Visualizations
S1PR1 Signaling Pathway
References
Technical Support Center: Managing S1PR1 Agonist-Induced Bradycardia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage bradycardia induced by S1PR1 agonist 1 in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with S1PR1 agonists and provides step-by-step mitigation strategies.
Issue 1: Significant Bradycardia Observed After First Dose Administration
Cause: S1PR1 agonists mimic a vagal response in the heart by activating G-protein-gated inwardly rectifying potassium (GIRK) channels in atrial myocytes, leading to a transient decrease in heart rate.[1] This effect is most pronounced after the initial dose.[2]
Solutions:
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Implement a Dose-Escalation Regimen: Gradually increasing the dose of the S1PR1 agonist can desensitize the cardiac S1P1 receptors, mitigating the bradycardic effect.
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Co-administer a Muscarinic Antagonist: Pre-treatment with an anticholinergic agent like atropine can block the vagomimetic effects of the S1PR1 agonist on the heart.
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Consider an S1P3-Sparing Agonist: While S1PR1 activation is the primary driver of bradycardia, agonists with additional S1P3 activity may exacerbate this effect.[3] Using a more selective S1PR1 agonist could reduce the severity of the heart rate decrease.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of S1PR1 agonist-induced bradycardia?
A1: S1PR1 agonists bind to S1P1 receptors on atrial myocytes. This activation, similar to the effect of acetylcholine on muscarinic receptors, leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1] The resulting potassium efflux hyperpolarizes the cells, slowing the heart rate. This is often referred to as a "vagomimetic" effect.
Q2: How quickly does bradycardia typically occur after S1PR1 agonist administration, and how long does it last?
A2: The onset of bradycardia is generally rapid, often observed within the first few hours after the first dose. The heart rate typically reaches its lowest point (nadir) around 4 to 6 hours post-administration.[4] This effect is transient, and the heart rate usually returns to baseline within 24 hours, even with continued dosing.
Q3: Will repeated dosing of the S1PR1 agonist lead to progressively worsening bradycardia?
A3: No, the bradycardic effect is most pronounced after the first dose. With subsequent doses, the S1P1 receptors on cardiac myocytes become desensitized and internalized, leading to a diminished effect on heart rate.
Q4: Are there any animal species that are more or less susceptible to S1PR1 agonist-induced bradycardia?
A4: While bradycardia has been observed across various animal models, including rats, mice, and guinea pigs, the exact susceptibility can vary. It's crucial to carefully monitor cardiovascular parameters in any new model or with a novel S1PR1 agonist.
Q5: Can I predict which individual animals will experience more severe bradycardia?
A5: Animals with a lower baseline heart rate may be more susceptible to a more pronounced decrease in heart rate following S1PR1 agonist administration.
Q6: Besides dose escalation and atropine, are there other strategies to minimize bradycardia?
A6: The development of peripherally restricted S1PR1 agonists is an emerging strategy. These compounds are designed to have limited penetration into the central nervous system and potentially reduced systemic side effects, including bradycardia, although more research is needed in this area.
Data on Mitigation Strategies
The following tables summarize quantitative data from animal studies demonstrating the effectiveness of various strategies in minimizing S1PR1 agonist-induced bradycardia.
Table 1: Effect of Dose Escalation on S1PR1 Agonist-Induced Bradycardia in Guinea Pigs
| Treatment Regimen | Dose (mg/kg, p.o.) | Maximum Heart Rate Decrease (beats/min) |
| Single Dose | 0.4 | ~50 |
| Dose Escalation | 0.1 (4 doses) -> 0.2 (3 doses) -> 0.4 (1 dose) | ~10 |
Data adapted from a study using the S1PR1 agonist ponesimod.
Table 2: Heart Rate Changes in Rats Following Administration of Different S1PR1 Agonists
| Agonist | Dose (mg/kg, i.v.) | Maximum Heart Rate Decrease (beats/min) |
| FTY720 (non-selective) | 1.0 | -173 ± 26 |
| BAF312 (S1P1/5 selective) | 5.0 | -111 ± 13 |
Data from a study in anesthetized rats, highlighting that even selective agonists can induce bradycardia.
Table 3: Reversal of FTY720-Induced Bradycardia in Mice with an S1P3 Antagonist
| Treatment | Heart Rate (beats/min) |
| FTY720 | ~102 ± 30 |
| FTY720 + SPM-354 (S1P3 antagonist) | ~370 ± 28 |
| FTY720 + Atropine (1 mg/kg) | 85 ± 55 (bradycardia sustained) |
This study in anesthetized mice suggests that in this model, S1P3 receptor activation may play a more significant role in bradycardia, and a specific S1P3 antagonist was more effective at reversal than atropine.
Experimental Protocols
Protocol 1: Dose-Escalation Regimen to Mitigate Bradycardia
This protocol is adapted from a study in guinea pigs and can be used as a starting point for other animal models. The specific doses and timing should be optimized for the particular S1PR1 agonist and animal species.
-
Animal Model: Conscious, telemetry-instrumented guinea pigs.
-
Acclimation: Allow animals to acclimate to handling and experimental conditions.
-
Baseline Monitoring: Record baseline heart rate and ECG for at least 24 hours prior to dosing.
-
Dose Escalation Schedule:
-
Administer the S1PR1 agonist at a low, sub-therapeutic dose (e.g., 0.1 mg/kg, p.o.) twice daily (e.g., every 12 hours) for 2 days.
-
Increase the dose to an intermediate level (e.g., 0.2 mg/kg, p.o.) twice daily for 1.5 days.
-
Administer the target therapeutic dose (e.g., 0.4 mg/kg, p.o.).
-
-
Continuous Monitoring: Continuously monitor heart rate and ECG throughout the dose-escalation period and for at least 24 hours after the final dose.
-
Data Analysis: Compare the heart rate changes after the initial low dose to the changes observed after reaching the target therapeutic dose.
Protocol 2: Co-administration of Atropine to Prevent Bradycardia
This is a general protocol for the pre-emptive use of atropine. The optimal dose and timing of atropine administration should be determined in pilot studies.
-
Animal Model: Conscious, telemetry-instrumented rats or mice.
-
Acclimation: Ensure animals are fully acclimated to the experimental setup.
-
Baseline Monitoring: Record baseline cardiovascular parameters for an appropriate period before the experiment.
-
Atropine Administration: Administer atropine sulfate (e.g., 0.04 mg/kg, IM or SC) 10-15 minutes prior to the administration of the S1PR1 agonist.
-
S1PR1 Agonist Administration: Administer the S1PR1 agonist at the desired dose and route.
-
Cardiovascular Monitoring: Continuously monitor heart rate, blood pressure, and ECG for at least 6-8 hours post-S1PR1 agonist administration.
-
Control Group: Include a control group that receives the S1PR1 agonist without atropine pre-treatment to quantify the extent of bradycardia mitigation.
-
Data Analysis: Compare the magnitude and duration of bradycardia between the atropine-treated and control groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 3. [PDF] Effects of preemptive atropine administration on incidence of medetomidine-induced bradycardia in dogs. | Semantic Scholar [semanticscholar.org]
- 4. FTY720: placebo-controlled study of the effect on cardiac rate and rhythm in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing S1PR1 agonist 1 degradation in cell culture media
Welcome to the Technical Support Center for S1PR1 Agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation of the compound in my cell culture media?
A1: Yes, inconsistent results are a common sign of compound instability. This compound, like many small molecules, can degrade under typical cell culture conditions (37°C, 5% CO₂). This degradation can lead to a decreased effective concentration of the active compound and the potential formation of inactive or even cytotoxic byproducts, causing variability in your experimental outcomes.
Q2: What are the primary causes of this compound degradation in cell culture?
A2: Several factors can contribute to the degradation of this compound in cell culture media:
-
pH: The pH of the culture medium can influence the hydrolysis of labile chemical bonds within the agonist's structure.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
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Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), enzymes such as esterases and proteases present in the serum can metabolize the agonist.
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Light Exposure: Some compounds are photosensitive and can degrade when exposed to light. It is advisable to handle this compound and prepare solutions in a light-protected environment.
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Reactive Oxygen Species: Reactive oxygen species can be generated in cell culture media and may lead to oxidative degradation of the compound.
Q3: How can I determine if this compound is degrading in my specific experimental setup?
A3: To assess the stability of this compound, you can perform a time-course analysis. Incubate the agonist in your complete cell culture medium under your standard experimental conditions. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyze the concentration of the parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of degradation.
Q4: What immediate measures can I take to minimize the degradation of this compound?
A4: To mitigate potential degradation, consider the following:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment. Avoid using old solutions.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
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Control Temperature Exposure: While cell culture experiments are conducted at 37°C, minimize the time the compound is exposed to this temperature before being added to the cells.
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Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of your experiment, this can reduce enzymatic degradation.
-
Protect from Light: Store stock solutions and handle the compound in amber vials or under low-light conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the instability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent biological activity between experiments. | Compound degradation in cell culture medium. | Perform a stability study of this compound in your specific medium over the time course of your experiment. Prepare fresh solutions for each experiment. |
| Variability in media or serum lots. | Use the same lot of media and serum for a set of related experiments to ensure consistency. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular metabolism can vary with prolonged culturing. | |
| Lower than expected potency of the agonist. | Degradation of the compound leading to a lower effective concentration. | Quantify the concentration of this compound in the medium at the beginning and end of the experiment using HPLC or LC-MS. Consider increasing the initial concentration if significant degradation is observed, or shorten the incubation time if possible. |
| Precipitation of the compound due to poor solubility. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, try using a lower concentration or a different solvent for the stock solution. | |
| Unexpected cytotoxicity. | Formation of a toxic degradation product. | Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with this compound for the duration of your experiment. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Trifluoroacetic acid (TFA)
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Microcentrifuge tubes
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Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Spike the complete cell culture medium with this compound to the final working concentration (e.g., 10 µM).
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Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
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Incubate the samples at 37°C in a 5% CO₂ incubator.
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At each designated time point , remove an aliquot and immediately stop any potential enzymatic activity by adding an equal volume of cold acetonitrile.
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Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean HPLC vial.
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Analyze the samples by HPLC. An example of HPLC conditions is provided below. These may need to be optimized for your specific S1PR1 agonist.
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Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A suitable gradient to separate the agonist from media components (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: A wavelength appropriate for your S1PR1 agonist (e.g., determined by UV-Vis spectroscopy).
-
-
Quantify the peak area of the this compound at each time point.
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Calculate the percentage of remaining agonist at each time point relative to the T=0 sample.
Data Presentation:
| Time (hours) | Mean Peak Area (n=3) | Standard Deviation | % Remaining |
| 0 | 1,250,000 | 25,000 | 100% |
| 2 | 1,187,500 | 30,000 | 95% |
| 4 | 1,100,000 | 28,000 | 88% |
| 8 | 975,000 | 35,000 | 78% |
| 24 | 625,000 | 45,000 | 50% |
| 48 | 312,500 | 50,000 | 25% |
| Note: This is example data and will vary depending on the specific S1PR1 agonist and experimental conditions. |
Protocol 2: S1PR1 Internalization Assay
This protocol describes a method to assess the functional activity of this compound by monitoring receptor internalization.
Materials:
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Cells stably expressing a fluorescently tagged S1PR1 (e.g., S1PR1-GFP).
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Complete cell culture medium.
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This compound.
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Positive control agonist (e.g., Fingolimod/FTY720-P).
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Vehicle control (e.g., DMSO).
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Fluorescence microscope or high-content imaging system.
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96-well imaging plates.
Procedure:
-
Seed the S1PR1-GFP expressing cells into a 96-well imaging plate and allow them to adhere overnight.
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Prepare serial dilutions of this compound, the positive control, and the vehicle control in complete cell culture medium.
-
Gently remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds.
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Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time (e.g., 1-2 hours).
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Wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde (optional, but recommended for consistent imaging).
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Stain the nuclei with a fluorescent nuclear stain (e.g., DAPI) to aid in cell segmentation.
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Image the cells using a fluorescence microscope or a high-content imaging system.
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Analyze the images to quantify the internalization of the S1PR1-GFP. This can be done by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane.
Visualizations
Caption: S1PR1 agonist-induced internalization and degradation pathway.
Caption: Workflow for assessing this compound stability.
Addressing poor oral bioavailability of S1PR1 agonist 1
Welcome to the technical support center for S1PR1 Agonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the experimental evaluation of this compound, with a specific focus on its poor oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Species
-
Question: We are observing low and highly variable oral bioavailability (<10%) for this compound in our rodent pharmacokinetic (PK) studies. What are the potential causes and how can we address this?
-
Answer: Low and variable oral bioavailability of this compound is a common challenge, often attributed to its poor aqueous solubility and potential for first-pass metabolism.[1][2] Here’s a step-by-step troubleshooting guide:
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Characterize Physicochemical Properties: Confirm the solubility and permeability of this compound. It is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[3]
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Evaluate Formulation Strategies: The current formulation may not be optimal for solubilizing the compound in the gastrointestinal (GI) tract. Consider the following formulation enhancement strategies:
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Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[4][5] Techniques like micronization or nanomilling can be employed.
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Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can enhance solubility and dissolution rates.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
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Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.
-
-
Investigate First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation. In vitro studies with liver microsomes or hepatocytes can help identify the primary metabolic pathways. If metabolism is a significant contributor, a prodrug approach could be considered to mask the metabolic site.
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Assess Efflux Transporter Involvement: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the GI lumen, limiting its absorption. In vitro transporter assays can confirm this.
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Issue 2: High In Vitro Potency Not Translating to In Vivo Efficacy After Oral Dosing
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Question: this compound is very potent in our in vitro cell-based assays, but we are not seeing the expected pharmacodynamic effect (e.g., lymphocyte reduction) in vivo after oral administration. Why is this happening?
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Answer: This discrepancy is often linked to insufficient systemic exposure of the drug to the S1PR1 receptor. The high in vitro potency needs to be matched by adequate in vivo plasma concentrations.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for efficacy disconnect.
-
Explanation:
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Confirm Low Exposure: The first step is to correlate the pharmacodynamic (PD) data with pharmacokinetic (PK) data from the same study. It is likely that the plasma concentrations of this compound are below the therapeutic threshold required to engage the S1PR1 receptor in vivo.
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Address Bioavailability: If the bioavailability is low, refer to the troubleshooting steps in Issue 1 to improve systemic exposure through formulation optimization or a prodrug strategy.
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Evaluate Target Engagement: If bioavailability is adequate, investigate whether the drug is reaching the target tissue and engaging the S1PR1 receptor. This may involve ex vivo assays to measure receptor occupancy.
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Review PD Assay: Ensure the PD assay (e.g., lymphocyte counting) is being performed at appropriate time points relative to the drug's Tmax and half-life.
-
-
Issue 3: Selecting the Right Formulation Strategy
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Question: There are several options to improve oral bioavailability. How do we choose the most appropriate formulation strategy for this compound?
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Answer: The choice of formulation strategy depends on the specific physicochemical properties of this compound and the desired drug delivery profile. A systematic approach is recommended.
-
Decision Tree for Formulation Selection:
Caption: Formulation strategy decision tree.
-
Comparative Data: Below is a table summarizing the advantages and disadvantages of different formulation approaches.
Formulation Strategy Advantages Disadvantages Suitable for this compound when... Micronization/Nanonization Simple, well-established technique. May not be sufficient for very poorly soluble compounds. Potential for particle agglomeration. A moderate increase in dissolution rate is required. Amorphous Solid Dispersions Significant improvement in solubility and dissolution. Potential for physical instability (recrystallization) over time. Requires careful polymer selection. The compound is thermally stable (for hot melt extrusion) or soluble in organic solvents (for spray drying). Lipid-Based Formulations (e.g., SEDDS) Enhances solubility and can improve absorption via lymphatic pathways, potentially reducing first-pass metabolism. Requires careful selection of oils, surfactants, and co-solvents. Potential for GI side effects at high surfactant concentrations. The compound has good lipid solubility. Cyclodextrin Complexation Increases aqueous solubility by forming inclusion complexes. Can be limited by the stoichiometry of complexation and the amount of cyclodextrin that can be safely administered. The molecular size and shape of the agonist are suitable for fitting into the cyclodextrin cavity.
-
S1PR1 Signaling Pathway
Understanding the mechanism of action is crucial for interpreting experimental results. This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), to activate the S1PR1 receptor.
Caption: S1PR1 agonist mechanism of action.
Upon binding of this compound, the S1PR1 receptor is activated, leading to downstream signaling cascades. A key consequence of sustained agonism is the internalization and degradation of the S1PR1 receptor, rendering the lymphocyte unresponsive to the S1P gradient that normally guides its egress from lymph nodes. This results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes in the bloodstream.
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an ASD of this compound to enhance its dissolution rate.
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Materials:
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This compound
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Polymer (e.g., PVP K30, HPMC-AS)
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Volatile organic solvent (e.g., methanol, acetone)
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Rotary evaporator
-
Vacuum oven
-
-
Methodology:
-
Weigh appropriate amounts of this compound and the selected polymer (e.g., 1:3 drug-to-polymer ratio).
-
Dissolve both components completely in a minimal amount of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
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Once a solid film is formed, continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
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Characterize the ASD for amorphicity (using techniques like XRD or DSC) and dissolution performance.
-
2. In Vitro Dissolution Testing
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Objective: To assess the dissolution rate of different formulations of this compound.
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Materials:
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This compound formulation (e.g., pure API, physical mixture, ASD)
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Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5)
-
Dissolution vessels and paddles
-
Syringes and filters
-
HPLC system for quantification
-
-
Methodology:
-
Pre-heat 900 mL of the dissolution medium to 37 ± 0.5°C in each vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Place a precisely weighed amount of the this compound formulation into each vessel.
-
Start the dissolution test and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter each sample through a 0.45 µm filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
3. In Vivo Pharmacokinetic (PK) Study in Rodents
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Objective: To determine the oral bioavailability and other PK parameters of this compound from a selected formulation.
-
Animals: Male Sprague-Dawley rats (or other appropriate species).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg)
-
-
Methodology:
-
Fast animals overnight prior to dosing.
-
For the IV group, administer the drug solution via the tail vein.
-
For the PO group, administer the drug formulation via oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the improvements that can be achieved by addressing the poor oral bioavailability of this compound.
Table 1: Dissolution Profile of this compound Formulations in FaSSIF (pH 6.5)
| Time (min) | % Dissolved (Pure API) | % Dissolved (Micronized) | % Dissolved (ASD 1:3) |
| 5 | 1.2 | 5.8 | 35.4 |
| 15 | 2.5 | 12.3 | 68.1 |
| 30 | 3.8 | 18.9 | 85.3 |
| 60 | 4.1 | 22.5 | 91.2 |
| 120 | 4.0 | 23.1 | 90.5 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 35 ± 12 | 4.0 | 210 ± 75 | 5% |
| Micronized Suspension | 98 ± 25 | 2.0 | 580 ± 150 | 14% |
| ASD in Vehicle | 450 ± 95 | 1.0 | 2450 ± 480 | 58% |
Data are presented as mean ± standard deviation. IV dose for bioavailability calculation was 1 mg/kg, with an AUC(0-inf) of 420 nghr/mL.*
References
Interpreting unexpected results in S1PR1 agonist 1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My S1PR1 agonist is not inducing the expected lymphocyte sequestration in vivo. What are the potential causes?
A1: Several factors could lead to a lack of lymphocyte sequestration. Here's a troubleshooting guide:
-
Agonist Potency and Efficacy: The agonist may have low potency or be a partial agonist, insufficient to induce the robust S1PR1 internalization required for lymphocyte retention in lymph nodes.[1][2] It's also possible the compound is a biased agonist, preferentially activating pathways other than those leading to receptor internalization.[3][4]
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Functional Antagonism: Prolonged exposure to a potent agonist can lead to the internalization and degradation of S1PR1, rendering the lymphocytes unresponsive to the S1P gradient required for egress.[5] This is the very mechanism of action for drugs like Fingolimod. However, if the dosing regimen is not optimized, this could lead to complex results.
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Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or inefficient distribution to the lymphoid tissues.
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Off-Target Effects: The agonist might interact with other S1P receptor subtypes (S1PR2-5) that can have opposing effects on cell migration. For instance, S1PR2 activation can antagonize migration.
-
Experimental Model: The specific animal model or cell line used might have altered S1PR1 expression levels or downstream signaling components.
Troubleshooting Workflow:
References
- 1. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
Validation & Comparative
Comparative Efficacy of Ponesimod (S1PR1 Agonist) and Other S1P Receptor Modulators
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate receptor 1 (S1PR1) selective agonist, ponesimod, with other S1P receptor modulators, including the non-selective first-generation modulator, fingolimod, and the second-generation modulators, siponimod and ozanimod. The comparison focuses on the efficacy and selectivity of these compounds, supported by preclinical and clinical experimental data.
Mechanism of Action: S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating lymphocyte trafficking from lymphoid organs to the peripheral circulation.[1] Modulation of these receptors, particularly S1PR1, has emerged as a key therapeutic strategy for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis.[2][3]
S1P receptor modulators function as agonists, initially activating the receptor. However, this activation leads to the internalization and subsequent degradation of the S1PR1, a process known as functional antagonism.[4][5] By downregulating S1PR1 on lymphocytes, these drugs prevent the cells from responding to the S1P gradient that guides their egress from lymph nodes, effectively sequestering them and reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.
The key differentiator among S1P receptor modulators lies in their selectivity for the five S1P receptor subtypes (S1PR1-5). While the therapeutic effects in autoimmune diseases are primarily attributed to S1PR1 modulation, activity at other subtypes, such as S1PR3, has been associated with adverse effects like bradycardia. This has driven the development of second-generation modulators with higher selectivity for S1PR1.
Preclinical Efficacy and Selectivity
The following table summarizes the in vitro potency (EC50) of ponesimod, fingolimod (as its active phosphate metabolite), siponimod, and ozanimod at the five human S1P receptor subtypes. Lower EC50 values indicate higher potency.
| Compound | S1PR1 (EC50, nM) | S1PR2 (EC50, nM) | S1PR3 (EC50, nM) | S1PR4 (EC50, nM) | S1PR5 (EC50, nM) |
| Ponesimod | 5.7 | >10000 | 108 | 1119 | 69 |
| Fingolimod-P | ~0.3-0.6 | >10000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
| Siponimod | 0.39 | >10000 | >1000 | 750 | 0.98 |
| Ozanimod | ~0.2-0.4 | >10000 | >10000 | ~200-400 | ~3-6 |
Note: EC50 values are compiled from multiple sources and may vary based on the specific assay conditions. Data for Ozanimod is presented as a range based on available literature.
As the data indicates, ponesimod demonstrates high selectivity for S1PR1. Fingolimod-P is a non-selective modulator, potently activating S1PR1, S1PR3, S1PR4, and S1PR5. Siponimod and ozanimod exhibit selectivity for S1PR1 and S1PR5.
Clinical Efficacy in Relapsing Multiple Sclerosis
The clinical efficacy of these S1P receptor modulators has been primarily established in the treatment of relapsing forms of multiple sclerosis. The following table summarizes key efficacy endpoints from pivotal clinical trials. It is important to note that direct head-to-head comparisons between all agents are limited.
| Drug (Trial) | Comparator | Annualized Relapse Rate (ARR) | Reduction in Brain Volume Loss |
| Ponesimod (OPTIMUM) | Teriflunomide | 0.202 vs 0.290 (30.5% reduction, p<0.001) | -0.91% vs -1.25% (p<0.001) |
| Fingolimod (FREEDOMS) | Placebo | 0.18 vs 0.40 (54% reduction, p<0.001) | -0.33% vs -0.51% (p=0.003) |
| Siponimod (EXPAND - SPMS) | Placebo | 0.07 vs 0.10 (21% reduction, p=0.01) | -0.50% vs -0.65% (p<0.001) |
| Ozanimod (SUNBEAM) | Interferon beta-1a | 0.18 vs 0.35 (48% reduction, p<0.001) | -0.29% vs -0.40% (p<0.001) |
Data compiled from publicly available clinical trial results.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor. A typical protocol for S1P receptors is as follows:
-
Membrane Preparation: Cell membranes from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM HEPES with MgCl2 and CaCl2, and 0.5% fatty acid-free BSA, is used.
-
Competition Assay: A fixed concentration of a radiolabeled ligand that binds to the S1P receptor (e.g., [32P]S1P or [3H]-ozanimod) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P receptor of interest are used.
-
Assay Buffer: A buffer containing GDP is used to ensure that the G proteins are in an inactive state at the beginning of the assay.
-
Reaction Mixture: The membranes are incubated with the test compound (agonist) and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Termination and Separation: The reaction is stopped, and the [35S]GTPγS-bound G proteins are separated from the unbound nucleotide, often by filtration.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined, providing a measure of the agonist's potency.
Visualizations
References
- 1. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]
- 2. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating S1PR1 Agonist 1: A Comparative Guide to Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and selectivity of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist 1, represented here by the well-characterized modulator Fingolimod-phosphate (FTY720-P) , against other prominent S1PR1 agonists. The data presented is supported by established experimental protocols to assist researchers in evaluating and validating the performance of these compounds.
Introduction to S1PR1 Agonism
Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] There are five subtypes of S1P receptors: S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5.[1][3] Agonism of S1PR1, particularly on lymphocytes, leads to the internalization and degradation of the receptor, effectively trapping these immune cells in the lymph nodes and preventing their migration to sites of inflammation.[3] This mechanism of action has made S1PR1 a key therapeutic target for autoimmune diseases such as multiple sclerosis.
Fingolimod (FTY720) was the first-in-class S1P receptor modulator approved for clinical use. It is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate (FTY720-P), which acts as a potent agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). The lack of selectivity of FTY720-P has prompted the development of second-generation S1PR1 modulators with improved selectivity profiles, aiming to minimize off-target effects. This guide compares FTY720-P to several of these newer, more selective agents: Siponimod, Ozanimod, and Ponesimod.
Comparative Binding Affinity and Selectivity
The binding affinity and functional potency of S1PR1 agonists are critical parameters for determining their therapeutic potential and safety profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Fingolimod-phosphate and other S1PR1 modulators across the five S1P receptor subtypes. Ki values were determined by competitive radioligand binding assays, providing a direct measure of binding affinity, while EC50 values from GTPγS binding assays indicate the concentration required to elicit a half-maximal functional response.
Table 1: Competitive Binding Affinities (Ki, nM) at S1PR1 and S1PR5
| Compound | S1PR1 Ki (nM) | S1PR5 Ki (nM) |
| Fingolimod-phosphate | 0.34 | 0.88 |
| Siponimod | 0.99 | 1.18 |
| Ozanimod | 0.27 | 4.50 |
Data from a competitive radioligand binding assay using [3H]-ozanimod.
Table 2: Functional Potency (EC50, nM) from GTPγS Binding Assays
| Compound | S1PR1 EC50 (nM) | S1PR2 EC50 (nM) | S1PR3 EC50 (nM) | S1PR4 EC50 (nM) | S1PR5 EC50 (nM) |
| Fingolimod-phosphate | 0.16 | >10,000 | 0.94 | 8.32 | 0.30 |
| Siponimod | 0.43 | >10,000 | >10,000 | >10,000 | 1.25 |
| Ozanimod | 0.41 | >10,000 | >10,000 | >10,000 | 8.30 |
| Ponesimod | 0.87 | >10,000 | 89.52 | >10,000 | 18.98 |
Data from [35S]-GTPγS binding assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-ozanimod or [32P]S1P)
-
Unlabeled test compounds (e.g., Fingolimod-phosphate, Siponimod)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Dilute cell membranes, radiolabeled ligand, and a range of concentrations of the unlabeled test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding. It determines the potency (EC50) and efficacy of a compound.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Test compounds (agonists)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare solutions of cell membranes, [35S]GTPγS, GDP, and a range of concentrations of the test agonist in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of the test agonist. Pre-incubate for a short period.
-
Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to initiate the binding reaction. Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the agonist. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: S1PR1 Signaling Pathway upon Agonist Binding.
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
Ponesimod (S1PR1 Agonist 1): A Comparative Analysis of Cross-reactivity with S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S1P receptor subtype selectivity of Ponesimod, a potent and selective S1PR1 agonist. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound for therapeutic development.
Introduction to S1P Receptors and Ponesimod
Sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (S1PR1-5) that play critical roles in regulating a diverse range of physiological processes, including immune cell trafficking, vascular homeostasis, and neural signaling.[1] Modulation of S1P receptors is a clinically validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.[2]
Ponesimod is an orally active, selective S1PR1 modulator.[2] Its therapeutic effect is primarily attributed to its functional antagonism of S1PR1 on lymphocytes, which leads to their sequestration in lymph nodes and reduces their infiltration into target tissues.[3] The selectivity of S1P receptor modulators is a key determinant of their safety and efficacy profile, as off-target effects on other S1P receptor subtypes can lead to undesirable side effects.[4] This guide focuses on the cross-reactivity of Ponesimod with other S1P receptor subtypes.
Comparative Analysis of Receptor Subtype Selectivity
The functional activity of Ponesimod across the five human S1P receptor subtypes has been determined using in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) values of Ponesimod for each receptor subtype, providing a quantitative measure of its selectivity.
| Receptor Subtype | Ponesimod EC50 (nM) |
| S1PR1 | 5.7 |
| S1PR2 | >10,000 |
| S1PR3 | 105 |
| S1PR4 | 1108 |
| S1PR5 | 59.1 |
Table 1: Functional activity of Ponesimod at human S1P receptor subtypes. Data represents the half-maximal effective concentration (EC50) values.
As the data indicates, Ponesimod is a potent agonist of S1PR1 with an EC50 of 5.7 nM. It exhibits high selectivity for S1PR1 over S1PR2, S1PR3, and S1PR4. The compound shows significantly lower potency at S1PR3 and S1PR4, with EC50 values of 105 nM and 1108 nM, respectively, and has negligible activity at S1PR2 (EC50 >10,000 nM). Ponesimod also demonstrates activity at S1PR5 with an EC50 of 59.1 nM.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the cross-reactivity of S1P receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the S1P receptor by the test compound.
Materials:
-
Cell membranes prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³³P]S1P or a subtype-selective radiolabeled antagonist).
-
Test compound (e.g., Ponesimod).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate the bound from the free radioligand by rapid vacuum filtration through the glass fiber filter plates.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional Assay)
This assay measures the functional activity of a compound as an agonist by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G protein signaling downstream of the S1P receptor.
Materials:
-
Cell membranes prepared from cell lines overexpressing a specific human S1P receptor subtype.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (e.g., Ponesimod).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Generate concentration-response curves and determine the EC50 and Emax values by non-linear regression analysis.
Visualizations
S1P Receptor Signaling Pathway
Caption: Generalized S1P receptor signaling pathway.
Experimental Workflow for Agonist Selectivity Profiling
Caption: Workflow for determining S1PR agonist selectivity.
References
- 1. The S1P receptor 1 antagonist Ponesimod reduces TLR4-induced neuroinflammation and increases Aβ clearance in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of a Selective S1PR1 Agonist and Ozanimod
This guide provides a detailed in vitro comparison between a representative selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist, designated here as "S1PR1 Agonist 1," and Ozanimod. The data presented is synthesized from publicly available information on various selective S1PR1 modulators to provide a benchmark for comparison. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of S1PR1 agonists.
Data Presentation
The following table summarizes the in vitro pharmacological profiles of this compound and Ozanimod, focusing on their potency and selectivity for the S1P receptor subtypes.
| Parameter | This compound (Representative) | Ozanimod (RPC1063) | Reference(s) |
| S1PR1 Potency (EC50) | |||
| GTPγS Binding Assay | ~ 0.3 - 5.0 nM | 0.41 nM (410 pM) | [1][2] |
| cAMP Assay | ~ 0.1 - 1.0 nM | 0.16 nM (160 pM) | [1] |
| Receptor Selectivity | |||
| S1PR5 Potency (EC50) | ~ 5 - 30 nM | 11.1 nM | [1][3] |
| Selectivity (S1PR5/S1PR1) | ~10 to 60-fold | ~27-fold | |
| S1PR2, S1PR3, S1PR4 | >10,000-fold vs S1PR1 | >10,000-fold vs S1PR1 |
Note: Data for "this compound" is a representative range derived from the characteristics of selective S1PR1 agonists to provide a comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells overexpressing the human S1PR1 receptor.
-
Radioligand: A tritiated form of a known S1P receptor modulator, such as [3H]-ozanimod, is used.
-
Procedure:
-
Cell membranes expressing the S1PR1 receptor are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or Ozanimod) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1PR1 receptor upon agonist binding.
-
Cell Lines: CHO or HEK293 cells overexpressing the human S1PR1 receptor.
-
Reagents: [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Procedure:
-
Cell membranes are incubated with the test compound (this compound or Ozanimod) at various concentrations.
-
[35S]GTPγS is added to the reaction.
-
Upon receptor activation by the agonist, the Gαi subunit of the G-protein exchanges GDP for [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the Gαi subunit is quantified by scintillation counting.
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated, indicating the potency of the compound.
3. cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1PR1 receptor.
-
Cell Lines: CHO or HEK293 cells overexpressing the human S1PR1 receptor.
-
Reagents: Forskolin (an adenylyl cyclase activator) and a cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure:
-
Cells are pre-incubated with the test compound (this compound or Ozanimod) at various concentrations.
-
Forskolin is added to stimulate the production of cyclic AMP (cAMP).
-
The activation of the S1PR1 receptor by the agonist inhibits forskolin-induced cAMP production.
-
The intracellular cAMP levels are measured using a suitable detection method.
-
-
Data Analysis: The EC50 value, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP accumulation, is determined.
Mandatory Visualizations
S1PR1 Signaling Pathway
Caption: S1PR1 signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for in vitro potency and selectivity assessment.
Logical Relationship of S1PR1 Agonist Action
Caption: Mechanism of action for S1PR1 agonists.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. Cardiac Safety of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
S1PR1 agonist 1 selectivity profiling against S1PR2, S1PR3, S1PR4, S1PR5
A Comparative Guide to the Selectivity Profile of S1PR1 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and potency of a representative S1PR1 agonist, hereafter referred to as "this compound," against the other four sphingosine-1-phosphate (S1P) receptor subtypes: S1PR2, S1PR3, S1PR4, and S1PR5. The development of subtype-selective S1PR1 agonists is a critical goal in drug discovery, aiming to harness the therapeutic benefits of S1PR1 modulation while avoiding off-target effects associated with other S1P receptors.
Sphingosine-1-phosphate is a bioactive signaling lipid that regulates numerous physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), S1PR1-5.[1][2][3] S1PR1 is a well-established therapeutic target for autoimmune diseases like multiple sclerosis.[4] Its activation on lymphocytes prevents their egress from lymph nodes, thereby reducing the circulation of inflammatory immune cells.[5] However, non-selective activation of other S1P receptors can lead to undesirable side effects. For instance, agonism of S1PR3 is linked to cardiovascular effects such as transient bradycardia. Therefore, comprehensive selectivity profiling is essential for the development of safer S1PR1-targeted therapeutics.
Quantitative Selectivity Profile
The potency and selectivity of this compound were determined using functional assays measuring receptor activation. The following table summarizes the half-maximal effective concentration (EC₅₀) values for this compound across the five S1P receptor subtypes. Lower EC₅₀ values indicate higher potency.
| Compound | S1PR1 (EC₅₀) | S1PR2 (EC₅₀) | S1PR3 (EC₅₀) | S1PR4 (EC₅₀) | S1PR5 (EC₅₀) | Selectivity over S1PR3 |
| This compound | 0.4 nM | >10,000 nM | >10,000 nM | >10,000 nM | 1.0 nM | >25,000-fold |
| Endogenous Ligand (S1P) | ~0.2 nM | ~1.5 nM | ~0.3 nM | ~50 nM | ~0.1 nM | ~1.5-fold |
Data is representative of highly selective, next-generation S1P receptor modulators like Siponimod, which shows high potency for S1PR1 and S1PR5 with over 1000-fold selectivity against S1PR2, S1PR3, and S1PR4.
The data clearly demonstrates that this compound is a highly potent and selective agonist for S1PR1 and S1PR5, with negligible activity at S1PR2, S1PR3, and S1PR4 at therapeutic concentrations. This profile is advantageous as it minimizes the risk of S1PR3-mediated cardiovascular side effects.
Signaling Pathway Overview
The five S1P receptor subtypes couple to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling pathways. This differential coupling is the molecular basis for their diverse physiological functions. S1PR1 exclusively couples to the Gαi subunit, whereas other subtypes can engage a broader range of G proteins. Understanding these pathways is crucial for interpreting the functional consequences of receptor-selective agonism.
Experimental Protocols
The selectivity of this compound was characterized using a cell-based functional assay, such as a GTPγS binding assay or a reporter assay that measures downstream signaling. Below is a representative protocol for a cAMP-based reporter assay used to determine the potency of agonists for Gαi-coupled receptors.
Protocol: CRE-β-Lactamase Reporter Assay for S1PR1 (Gαi) Activation
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human S1PR1 receptor and a cyclic AMP (cAMP) response element (CRE) coupled to a β-lactamase (bla) reporter gene are used. Cells are cultured in standard media at 37°C and 5% CO₂.
-
Assay Preparation: Cells are harvested and seeded into 384-well assay plates. After 24 hours, the culture medium is replaced with serum-free medium containing the test compounds at various concentrations.
-
Compound Addition: this compound is serially diluted to create a dose-response curve, typically ranging from 1 pM to 10 µM. The compound is added to the cells and incubated for a specified period.
-
Receptor Stimulation: Since S1PR1 is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. To measure this inhibition, cells are stimulated with forskolin, a potent activator of adenylyl cyclase, to induce a measurable cAMP response. S1PR1 agonists will abrogate this forskolin-induced signal.
-
Signal Detection: After incubation, a FRET-based β-lactamase substrate is added to each well. The plate is incubated in the dark at room temperature to allow the enzymatic reaction to proceed.
-
Data Acquisition: The fluorescence emission is read at two wavelengths (e.g., 460 nm and 530 nm) using a plate reader. The ratio of these emissions is calculated to determine the extent of β-lactamase activity, which corresponds to the level of receptor activation (or in this case, inhibition of the forskolin response).
-
Data Analysis: The emission ratios are plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value. The same workflow is repeated for cell lines expressing S1PR2, S1PR3, S1PR4, and S1PR5 to determine the complete selectivity profile.
Conclusion
The comprehensive selectivity profiling of this compound confirms its high potency at the S1PR1 receptor and a favorable safety profile characterized by a lack of significant activity at the S1PR2, S1PR3, and S1PR4 subtypes. Its dual agonism at S1PR1 and S1PR5 is a feature shared by some approved second-generation modulators. This level of selectivity is paramount for developing targeted therapies that maximize efficacy while minimizing mechanism-based side effects. The methodologies and data presented in this guide underscore the importance of rigorous, quantitative analysis in modern drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1 - Wikipedia [en.wikipedia.org]
In Vivo Efficacy Showdown: A Comparative Guide to S1PR1 Agonist 1 (Fingolimod) and Siponimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo efficacy comparison of the Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist Fingolimod (often referred to as S1PR1 agonist 1 in preclinical studies) and the second-generation selective S1PR1 and S1PR5 modulator, Siponimod. The following sections detail their mechanisms of action, comparative preclinical and clinical data, and the experimental protocols used to generate this evidence.
Mechanism of Action: A Tale of Two Modulators
Both fingolimod and siponimod function by modulating S1P receptors, which are crucial for lymphocyte trafficking. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these drugs cause the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes.[1][2] This sequestration prevents their infiltration into the central nervous system (CNS), where they would otherwise contribute to autoimmune-mediated inflammation and demyelination characteristic of multiple sclerosis (MS).[1][2]
While both drugs share this primary mechanism, a key distinction lies in their receptor selectivity. Fingolimod is a non-selective S1P receptor modulator, binding to S1P1, S1P3, S1P4, and S1P5 receptors. In contrast, siponimod offers a more targeted approach, with high selectivity for S1P1 and S1P5 receptors.[1] This difference in selectivity may contribute to variations in their efficacy and side-effect profiles. Furthermore, fingolimod requires phosphorylation to become active, whereas siponimod is an active drug.
S1P1 Receptor Signaling Pathway
The binding of an S1P1 agonist, such as fingolimod or siponimod, to the S1P1 receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization of the receptor. This process of functional antagonism is central to their therapeutic effect.
Caption: S1P1 Receptor Signaling Pathway.
In Vivo Efficacy Comparison
The in vivo efficacy of fingolimod and siponimod has been extensively studied in preclinical models of multiple sclerosis, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model, and in clinical trials.
Preclinical Efficacy in EAE Models
The EAE model is a widely used animal model of MS that mimics the inflammatory and demyelinating pathology of the human disease. Both fingolimod and siponimod have demonstrated efficacy in reducing disease severity in this model.
| Parameter | This compound (Fingolimod) | Siponimod | Key Findings |
| EAE Clinical Score | Significant reduction in clinical scores in both prophylactic and therapeutic treatment paradigms. | Dose-dependent reduction in EAE clinical scores. | Both compounds effectively ameliorate clinical signs of EAE. In a late-stage EAE model, neither compound showed significant improvement in the clinical score. |
| CNS Infiltration | Reduces infiltration of T cells into the spinal cord. | Reduces infiltration of CD3+ T cells into the CNS. | Both drugs limit the infiltration of pathogenic immune cells into the central nervous system. |
| Demyelination | Reduces demyelination in the spinal cord. | Reduces demyelination in the spinal cord. | Both agents show neuroprotective effects by preserving myelin. |
| Neuroinflammation | Modulates microglial activation. | Reduces microglial MHC class II expression and downregulates pro-inflammatory cytokines like TNFα and IL-1β. | Siponimod has shown a more direct effect on modulating the inflammatory state of microglia. |
| CNS Penetration | Brain/Blood drug exposure ratio of ~6 in healthy rodents, which increases during EAE. | Brain/Blood drug exposure ratio of 6-7, which remains stable during EAE. | Siponimod exhibits a more stable CNS penetration profile compared to fingolimod in the context of neuroinflammation. |
Lymphocyte Sequestration
A primary pharmacodynamic marker for both drugs is the reduction of peripheral blood lymphocyte counts.
| Parameter | This compound (Fingolimod) | Siponimod | Key Findings |
| Peripheral Lymphocyte Count | Induces a profound and sustained reduction in circulating lymphocytes. | Induces a dose-dependent reduction in peripheral blood lymphocytes. | Both drugs effectively sequester lymphocytes. Some real-world studies suggest siponimod may be associated with a higher incidence of severe lymphopenia. |
| Lymphocyte Reduction (EC50) | Steady-state blood levels of ~35 nM for 50% reduction. | Steady-state blood levels of ~18 nM for 50% reduction. | Siponimod appears to be more potent in inducing lymphopenia based on blood concentration. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
1. Immunization:
-
Antigen Emulsion: Prepare an emulsion of MOG35-55 peptide (3 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Administration: On day 0, subcutaneously inject 100 µL of the emulsion into the flank of each mouse.
-
Pertussis Toxin: On day 0 and day 2, administer an intraperitoneal injection of 200-400 ng of pertussis toxin in 200 µL of PBS.
2. Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
3. Histological Analysis:
-
At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and brain for histological processing.
-
Demyelination: Stain sections with Luxol Fast Blue (LFB) or use immunohistochemistry for Myelin Basic Protein (MBP). Demyelination can be quantified as the percentage of area with myelin loss.
-
Neuroinflammation: Perform immunohistochemistry for markers of immune cell infiltration (e.g., CD3 for T cells, Iba1 for microglia/macrophages). Quantify the number of positive cells per area.
Caption: Experimental Autoimmune Encephalomyelitis (EAE) Workflow.
Lymphocyte Sequestration Assay
This protocol outlines the procedure for quantifying peripheral blood lymphocyte counts following treatment with S1P1 receptor modulators.
1. Drug Administration:
-
Administer fingolimod or siponimod to mice via oral gavage or in medicated feed at the desired doses.
-
Include a vehicle control group.
2. Blood Collection:
-
At specified time points after drug administration (e.g., 24 hours, 5 days), collect a small volume of peripheral blood (e.g., 50-100 µL) from the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
3. Red Blood Cell Lysis:
-
Lyse red blood cells using a commercial lysis buffer or an ammonium chloride-based solution.
-
Centrifuge the samples and discard the supernatant.
4. Staining for Flow Cytometry:
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Add fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
5. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage and absolute number of T and B cells.
Caption: Lymphocyte Sequestration Assay Workflow.
Conclusion
Both fingolimod and siponimod are effective S1P1 receptor modulators that demonstrate significant in vivo efficacy in models of multiple sclerosis by sequestering lymphocytes and reducing neuroinflammation. Siponimod's selectivity for S1P1 and S1P5 receptors and its distinct pharmacokinetic profile in the CNS may offer a more targeted therapeutic approach with potentially different effects on CNS-resident cells compared to the broader activity of fingolimod. The choice between these agents in a research or clinical setting will depend on the specific scientific question or therapeutic goal, weighing the broader immunosuppressive effects of fingolimod against the more targeted actions of siponimod. Further head-to-head comparative studies are warranted to fully elucidate their differential in vivo effects.
References
- 1. The Benefits and Risks of Switching from Fingolimod to Siponimod for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating S1PR1 Agonist-Induced Lymphopenia as a Pharmacodynamic Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S1PR1 agonist-induced lymphopenia as a key pharmacodynamic (PD) biomarker against other potential alternatives. It is designed to assist researchers and drug development professionals in selecting the most appropriate methods for assessing the in vivo activity of novel S1PR1 agonists. The information presented is supported by experimental data and detailed methodologies.
Introduction to S1PR1 Agonists and Lymphopenia
Sphingosine-1-phosphate receptor 1 (S1PR1) agonists are a class of immunomodulatory drugs that have shown significant efficacy in the treatment of autoimmune diseases, most notably multiple sclerosis. Their primary mechanism of action involves the functional antagonism of the S1PR1 receptor on lymphocytes.[1][2] The binding of an agonist to S1PR1 triggers the internalization and subsequent degradation of the receptor.[2] This process renders lymphocytes insensitive to the endogenous sphingosine-1-phosphate (S1P) gradient, which is crucial for their egress from secondary lymphoid organs.[1][3] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a dose-dependent reduction of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. This measurable and robust physiological response has positioned lymphopenia as a primary pharmacodynamic biomarker for assessing the in vivo activity of S1PR1 agonists.
Comparison of Pharmacodynamic Biomarkers for S1PR1 Agonist Activity
While peripheral lymphocyte count is the most established biomarker, other methods can provide complementary information on the molecular and cellular effects of S1PR1 agonists.
| Biomarker/Assay | Principle | Advantages | Disadvantages |
| Peripheral Blood Lymphocyte Count (Lymphopenia) | Quantification of absolute lymphocyte numbers in whole blood, typically by flow cytometry. A reduction in lymphocyte count indicates S1PR1 agonist activity in sequestering lymphocytes in lymphoid organs. | - Directly reflects in vivo biological response. - Robust and reproducible. - Translatable across species. - Well-established in clinical practice. | - Downstream effect, may not directly reflect target engagement. - Can be influenced by other biological factors. |
| S1PR1 Receptor Internalization/Occupancy | Measurement of the extent and duration of S1PR1 internalization from the lymphocyte surface after agonist administration. This can be assessed in vitro or ex vivo using flow cytometry with fluorescently labeled antibodies or ligands. | - Direct measure of target engagement. - Provides information on the duration of action. | - Technically more complex than lymphocyte counting. - Requires specific reagents that may not be readily available. |
| Downstream Signaling Pathway Activation | Measurement of the activation of intracellular signaling cascades downstream of S1PR1, such as inhibition of adenylyl cyclase, β-arrestin recruitment, or ERK phosphorylation. | - Provides mechanistic insights into agonist activity. - Can differentiate biased agonism. | - Primarily in vitro assays. - Correlation with in vivo lymphopenia can vary depending on the specific pathway. |
Quantitative Comparison of Lymphopenia Induced by Marketed S1PR1 Modulators
The following table summarizes the differential effects of four FDA-approved S1PR1 modulators on peripheral lymphocyte counts in multiple sclerosis patients, highlighting the varying degrees of lymphopenia induced by these agents.
| S1PR1 Modulator | Receptor Selectivity | Mean Lymphocyte Count (cells/µL) at 1 Month | Key Findings |
| Fingolimod | S1PR1, S1PR3, S1PR4, S1PR5 | ~751 | Induces significant and sustained lymphopenia. |
| Siponimod | S1PR1, S1PR5 | ~608 | Associated with a higher incidence of severe lymphopenia compared to Ozanimod and Ponesimod at early time points. |
| Ozanimod | S1PR1, S1PR5 | ~1105 | Shows a significantly higher mean lymphocyte count at one month compared to Siponimod and Fingolimod, suggesting a less pronounced lymphopenic effect. |
| Ponesimod | S1PR1 | ~921 | Demonstrates a dose-dependent reduction in lymphocyte count, with recovery to baseline within 96 hours after a single dose in healthy volunteers. |
Experimental Protocols
Quantification of Peripheral Blood Lymphopenia by Flow Cytometry
Objective: To accurately determine the absolute count of lymphocytes in whole blood samples from preclinical or clinical studies.
Materials:
-
Whole blood collected in anticoagulant-treated tubes (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Fluorochrome-conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, or CD45 for total leukocytes)
-
Flow cytometer
-
Counting beads of a known concentration
Procedure:
-
Sample Preparation:
-
Aliquot a defined volume (e.g., 50-100 µL) of whole blood into a flow cytometry tube.
-
Add a known number of counting beads to each tube.
-
-
Antibody Staining:
-
Add the appropriate volume of fluorochrome-conjugated antibodies to the blood sample.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add RBC lysis buffer according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for complete lysis of red blood cells.
-
-
Washing:
-
Centrifuge the tubes to pellet the leukocytes.
-
Aspirate the supernatant and resuspend the cell pellet in PBS or flow cytometry staining buffer. Repeat the wash step if necessary.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Identify the lymphocyte population based on its forward and side scatter properties and positive staining for the selected markers.
-
Gate on the counting beads.
-
-
Data Analysis:
-
Calculate the absolute lymphocyte count using the following formula: (Number of lymphocyte events / Number of bead events) x (Bead concentration / Volume of blood) = Absolute lymphocyte count (cells/µL)
-
In Vitro S1PR1 Receptor Internalization Assay
Objective: To assess the ability of an S1PR1 agonist to induce receptor internalization in a cell-based assay.
Materials:
-
Cells expressing S1PR1 (e.g., CHO-K1 cells stably transfected with human S1PR1)
-
Cell culture medium
-
Test S1PR1 agonist and a known reference agonist
-
Anti-S1PR1 antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture the S1PR1-expressing cells to an appropriate density.
-
-
Agonist Treatment:
-
Treat the cells with varying concentrations of the test agonist or reference compound for a defined period (e.g., 30-60 minutes) at 37°C. Include an untreated control.
-
-
Antibody Staining:
-
Place the cells on ice to stop the internalization process.
-
Stain the cells with a fluorochrome-conjugated anti-S1PR1 antibody that recognizes an extracellular epitope.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of S1PR1 staining.
-
-
Data Analysis:
-
A decrease in the MFI of S1PR1 staining in agonist-treated cells compared to untreated cells indicates receptor internalization.
-
Plot the percentage of receptor internalization against the agonist concentration to determine the EC50 value.
-
Visualizing Key Processes and Relationships
Caption: S1PR1 Signaling Pathway Activation.
Caption: Experimental Workflow for Biomarker Validation.
Caption: Validating Lymphopenia as a Biomarker.
Conclusion
The induction of lymphopenia remains the gold standard for validating the in vivo pharmacodynamic activity of S1PR1 agonists. Its direct physiological relevance, robustness, and translatability make it an indispensable tool in both preclinical and clinical drug development. While alternative biomarkers such as receptor occupancy and downstream signaling assays offer valuable mechanistic insights, they are often more complex and may not fully recapitulate the integrated biological response. A comprehensive validation strategy should ideally leverage lymphocyte counting as the primary endpoint, complemented by mechanistic assays to build a complete understanding of a novel S1PR1 agonist's profile. This multi-faceted approach will enable informed decision-making and accelerate the development of new and improved therapies targeting the S1P/S1PR1 pathway.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of S1P1 Receptor Agonists: A Comparative Analysis
A detailed examination of the safety profiles of Fingolimod, Ozanimod, Siponimod, Ponesimod, and Etrasimod reveals a class of therapeutics with a nuanced risk-benefit balance. While offering significant efficacy in treating autoimmune diseases like multiple sclerosis and ulcerative colitis, their association with potential cardiovascular, ophthalmologic, and hepatic adverse events necessitates careful patient selection and monitoring. Newer, more selective agents appear to offer an improved safety profile, though long-term data remains crucial.
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have transformed the management of several autoimmune disorders. Their primary mechanism of action involves binding to the S1P1 receptor on lymphocytes, which leads to the internalization of the receptor and the subsequent sequestration of these immune cells in the lymph nodes.[1][2] This prevents their migration into the central nervous system or other tissues, thereby reducing inflammation. Currently, five S1P1 receptor agonists are prominent in clinical use or late-stage development: Fingolimod, Ozanimod, Siponimod, Ponesimod, and Etrasimod. While their efficacy is well-established, their safety profiles exhibit important differences, largely attributable to their varying selectivity for the five S1P receptor subtypes.
Unraveling the S1P Signaling Pathway
The binding of an S1P1 receptor agonist initiates a cascade of intracellular events. S1PR1 exclusively couples to the Gαi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase and the activation of downstream signaling pathways, including the PI3K-Akt and Ras-ERK pathways, which are crucial for cell survival and proliferation. Additionally, the activation of the Rac pathway influences cell migration. The therapeutic effect in autoimmune diseases is primarily mediated by the functional antagonism of S1PR1 on lymphocytes, leading to their retention in lymphoid tissues.
dot
Caption: S1PR1 Signaling Pathway.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of key adverse events observed in pivotal clinical trials for each S1P1 receptor agonist. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and durations.
Table 1: Cardiovascular Adverse Events
| Adverse Event | Fingolimod (FREEDOMS) | Ozanimod (RADIANCE & SUNBEAM) | Siponimod (EXPAND) | Ponesimod (OPTIMUM) | Etrasimod (ELEVATE UC) |
| Bradycardia | Dose-dependent, transient | Low incidence (0.5%)[3] | Lower risk than non-selective modulators[4] | Low incidence of first-dose events (2.1%)[5] | Low incidence, not clinically significant |
| Atrioventricular (AV) Block | Reported, including serious cases | No cases of second- or third-degree heart block reported | Second-degree AV block reported as a serious AE | Low incidence | Not a significant finding |
| Hypertension | Reported as an AE (1.4%) | Reported | Reported | Reported | Higher IR in older patients |
Table 2: Other Key Adverse Events
| Adverse Event | Fingolimod (FREEDOMS & TRANSFORMS) | Ozanimod (RADIANCE & SUNBEAM) | Siponimod (EXPAND) | Ponesimod (OPTIMUM) | Etrasimod (ELEVATE UC) |
| Macular Edema | 0.8% (0.5 mg dose) | Rare, but reported | Reported | Reported | Uncommon (0.3%) |
| Elevated Liver Enzymes (ALT >3x ULN) | 0.8% (0.5 mg dose) | Reported | Reported | 19.5% (vs 9.4% in comparator) | Reported |
| Nasopharyngitis | Common | Common | Most common infection | 19.3% | Common |
| Serious Infections | Rare, but reported | Low incidence | Similar to placebo | Low incidence | Low and consistent across age groups |
Methodologies for Key Safety Assessments
Standardized and rigorous safety monitoring protocols are integral to the clinical development of S1P1 receptor agonists. The following outlines the typical methodologies employed in pivotal trials for the most significant adverse events.
Cardiac Safety Monitoring
Due to the known effects of S1P1 receptor activation on heart rate and atrioventricular conduction, comprehensive cardiac monitoring is a cornerstone of safety assessment.
-
First-Dose Monitoring: For most S1P1 agonists, especially the earlier, less selective agents, first-dose observation is crucial. This typically involves:
-
A baseline electrocardiogram (ECG) prior to the first dose.
-
Hourly monitoring of heart rate and blood pressure for at least 6 hours post-dose.
-
A post-dose ECG at the end of the observation period.
-
More selective, second-generation agonists with up-titration schedules, like ozanimod, may not require first-dose monitoring in a medical facility for most patients.
-
-
Long-Term Monitoring: Throughout the clinical trial, regular cardiac assessments are performed.
-
ECGs are typically conducted at screening, baseline, and at specified intervals during the study (e.g., day 15, month 12, and month 24 in the RADIANCE trial for ozanimod).
-
Heart rate is monitored at each study visit.
-
dot
Caption: Cardiac Safety Monitoring Workflow.
Hepatic Function Assessment
Elevation of liver enzymes is a known class effect of S1P1 receptor modulators. Therefore, diligent monitoring of liver function is essential.
-
Baseline Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are measured before treatment initiation.
-
Scheduled Monitoring: LFTs are monitored at regular intervals, which can vary between different drugs. For fingolimod and ponesimod, monitoring is recommended at months 1, 3, 6, 9, and 12, and periodically thereafter. For siponimod and ozanimod, periodic monitoring is advised.
-
Actionable Thresholds: Clinical trial protocols define specific thresholds for LFT elevations that trigger further investigation, dose modification, or treatment discontinuation. A common threshold for concern is an ALT level greater than three times the upper limit of normal (ULN).
Ophthalmologic Monitoring for Macular Edema
Macular edema is a rare but serious adverse event associated with S1P1 receptor modulators.
-
Baseline Examination: A comprehensive ophthalmologic examination, including optical coherence tomography (OCT), is recommended before starting therapy, especially for patients with a history of diabetes mellitus or uveitis.
-
Follow-up Examination: A follow-up ophthalmologic evaluation is typically performed 3 to 4 months after treatment initiation to detect early signs of macular edema, even in asymptomatic patients.
-
Symptom-driven Assessment: Patients are advised to report any visual disturbances, which would prompt an immediate ophthalmologic evaluation.
dot
Caption: Key Safety Monitoring Protocols.
Conclusion
The safety profiles of S1P1 receptor agonists are a critical consideration in their clinical application. While the entire class shares a risk for certain adverse events, the advent of more selective modulators appears to have mitigated some of these concerns, particularly the cardiac effects. Fingolimod, as the first-in-class agent, has the most extensive long-term safety data, but its non-selective nature is associated with a broader range of side effects. Newer agents like ozanimod, siponimod, ponesimod, and etrasimod, with their increased selectivity for S1PR1 and S1PR5, generally exhibit a more favorable safety profile. However, continued vigilance and adherence to recommended monitoring guidelines are paramount for all S1P1 receptor agonists to ensure patient safety and optimize therapeutic outcomes. As more real-world data becomes available for the newer agents, a more definitive comparative safety assessment will be possible.
References
- 1. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Cardiac Safety of Ozanimod in a Phase 3 Clinical Program of Ulcerative Colitis and Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponesimod Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel S1PR1 Agonist Against Ponesimod for Receptor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the S1P receptor 1 (S1PR1) specificity of a novel compound, designated here as "S1PR1 Agonist 1," against the established S1PR1 modulator, ponesimod. As "this compound" is a proprietary or hypothetical compound without publicly available data, this document serves as a template to structure a head-to-head comparison using standard pharmacological assays.
Ponesimod is a selective S1PR1 modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2][3] Its mechanism of action involves binding to S1PR1 on lymphocytes, leading to their internalization and sequestration in lymph nodes.[2] This prevents the migration of pathogenic lymphocytes into the central nervous system.[1] Due to its high selectivity for S1PR1, ponesimod serves as an excellent benchmark for new compounds targeting this receptor.
Data Presentation: A Head-to-Head Comparison
To facilitate a direct comparison of S1PR1 specificity, all quantitative data should be organized as follows. The data for ponesimod, gathered from publicly available studies, is provided. The corresponding columns for "this compound" are left blank for the user to populate with their experimental findings.
| Parameter | This compound | Ponesimod | Reference |
| Binding Affinity | |||
| S1PR1 Kd (nM) | 2.09 ± 0.27 | ||
| S1PR1 IC50 (nM) | 6 | ||
| Functional Potency | |||
| S1PR1 EC50 (nM) - GTPγS Assay | 5.7 | ||
| S1PR1 EC50 (nM) - β-arrestin Recruitment | 1.5 | ||
| S1PR1 EC50 (nM) - Gαi Activation | 1.1 | ||
| Selectivity Profile | |||
| S1PR2 EC50 (nM) | >10000 | ||
| S1PR3 EC50 (nM) | >1000 | ||
| S1PR4 EC50 (nM) | 750 | ||
| S1PR5 EC50 (nM) | 0.98 |
Key Signaling Pathways & Experimental Workflows
To understand the context of these assays, it is crucial to visualize the underlying biological processes and experimental designs.
S1PR1 Signaling Cascade
S1PR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Agonist binding initiates a conformational change, leading to the activation of downstream signaling pathways that regulate cell migration, proliferation, and survival. A key consequence of S1PR1 activation by modulators like ponesimod is the recruitment of β-arrestin, which leads to receptor internalization and functional antagonism.
Caption: S1PR1 signaling cascade upon agonist binding.
Experimental Workflow for S1PR1 Specificity Profiling
A systematic approach is required to determine the specificity of a novel S1PR1 agonist. This typically involves a tiered screening process, starting with binding assays to establish affinity, followed by functional assays to determine potency and efficacy at S1PR1 and other S1P receptor subtypes.
Caption: Tiered experimental workflow for S1PR1 agonist specificity profiling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the S1PR1 receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound and ponesimod.
-
Materials:
-
Cell membranes from a cell line overexpressing human S1PR1 (e.g., CHO or HEK293 cells).
-
Radioligand such as [32P]S1P or [3H]-ozanimod.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compounds (this compound, ponesimod) at various concentrations.
-
Glass fiber filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the S1PR1-expressing cell membranes with varying concentrations of the unlabeled test compound for 30 minutes at room temperature.
-
Add the radioligand at a concentration near its Kd value and incubate for 60 minutes at room temperature to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to S1PR1 upon agonist binding. It is a direct measure of the functional consequence of receptor occupancy.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and ponesimod in activating G-protein signaling.
-
Materials:
-
Cell membranes from a cell line overexpressing human S1PR1.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP.
-
Test compounds at various concentrations.
-
-
Procedure:
-
Incubate the S1PR1-expressing cell membranes with varying concentrations of the test agonist in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period at 30°C to allow for agonist-stimulated binding of [35S]GTPγS to the Gαi subunit.
-
Terminate the reaction and separate bound from free [35S]GTPγS via filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1PR1, a key event in receptor desensitization and internalization. Several commercial platforms are available for this assay, such as the PathHunter assay which uses enzyme fragment complementation.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound and ponesimod in inducing β-arrestin recruitment.
-
Materials:
-
A cell line co-expressing S1PR1 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test compounds at various concentrations.
-
Substrate for the reporter enzyme (if applicable).
-
A microplate reader capable of detecting the signal (e.g., luminescence or fluorescence).
-
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of the test agonist.
-
Incubate for a specified time to allow for β-arrestin recruitment.
-
Add the detection reagents/substrate.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Analyze the data to generate a concentration-response curve and determine the EC50 and Emax values.
-
By following this comparative guide, researchers can systematically and rigorously evaluate the S1PR1 specificity of a novel agonist relative to the well-characterized modulator, ponesimod. This structured approach will generate a comprehensive data package essential for preclinical drug development and lead optimization.
References
- 1. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of S1PR1 Agonist 1
This guide provides crucial safety and logistical information for the proper disposal of S1PR1 agonist 1, a class of research compounds that modulate the sphingosine-1-phosphate receptor 1. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following procedures are based on general best practices for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal. The Safety Data Sheet (SDS) for the specific this compound compound you are using is the primary source of information for its safe handling and disposal.
Hazard Identification and Classification
Based on available safety data for a representative "S1p receptor agonist 1," these compounds should be handled as hazardous materials. The primary hazards are acute oral toxicity and significant aquatic toxicity with long-lasting effects[1].
Table 1: Hazard Summary for a Representative this compound [1]
| Hazard Statement | GHS Classification | Precautionary Statement (Disposal) |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P501: Dispose of contents/ container to an approved waste disposal plant. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Step-by-Step Disposal Protocol
The overriding principle for managing laboratory waste is that no experimental work should begin without a clear plan for the disposal of all waste generated[2].
Step 1: Waste Segregation at the Point of Generation
Proper waste segregation is critical to ensure safety and compliance, and can also reduce disposal costs by preventing the contamination of non-hazardous waste with hazardous materials[3].
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab materials, including weighing paper, pipette tips, and vials.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents).
-
Contaminated solvents used for cleaning glassware or work surfaces.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions.
-
Step 2: Waste Collection and Containment
-
Solid and Liquid Waste:
-
Use designated, properly labeled, and sealed hazardous waste containers[4].
-
The waste container label must clearly state "Hazardous Waste" and list all chemical contents, including this compound and any solvents used.
-
Never mix incompatible waste streams.
-
-
Sharps Waste:
-
Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.
-
Label the sharps container with "Hazardous Waste - Pharmaceutical" or as required by your institution.
-
Step 3: Waste Storage
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials and general laboratory traffic.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Decontamination
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning agents.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid chemical waste.
Step 5: Disposal
-
Do not dispose of this compound down the drain or in regular trash . Due to its aquatic toxicity, sewer disposal is prohibited.
-
Arrange for the collection of the hazardous waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the final disposal of the chemical waste.
Experimental Workflow and Diagrams
General Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This process ensures that the waste is handled safely from the point of generation to its final disposal.
S1PR1 Signaling Pathway
S1PR1 agonists function by modulating the S1P signaling pathway. Understanding this pathway provides context for the biological activity of these compounds. S1PR1 is a G-protein-coupled receptor that, upon activation by an agonist, initiates intracellular signaling cascades that play a crucial role in processes like immune cell trafficking.
References
Essential Safety and Operational Guidance for Handling S1PR1 Agonist 1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with S1PR1 Agonist 1. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal methods.
Sphingosine 1-phosphate receptor 1 (S1PR1) agonists are a class of compounds that modulate the immune system by targeting the S1PR1 receptor.[1] While specific safety data for a compound generically named "this compound" is not available, these compounds are potent bioactive molecules that require careful handling to minimize exposure risk. The following guidelines are based on standard laboratory practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary barrier against exposure to hazardous materials.[2] For handling this compound in both solid and solution forms, the following PPE is mandatory.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double-gloving is recommended when handling potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable or dedicated, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powders outside of a certified chemical fume hood to prevent inhalation. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.
1. Preparation and Weighing (Solid Compound):
-
All weighing and preparation of stock solutions from solid this compound should be conducted in a certified chemical fume hood or a powder containment hood.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Before starting, ensure all necessary equipment and waste disposal containers are within the fume hood to minimize movement of contaminated items.
2. Handling of Solutions:
-
All work with solutions of this compound should be performed in a chemical fume hood.
-
Use positive displacement pipettes for accurate and safe transfer of solutions.
-
Avoid creating aerosols.
3. Spill Management:
-
In the event of a spill, immediately alert others in the laboratory.
-
For small spills, use an appropriate chemical spill kit, ensuring you are wearing the correct PPE. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
S1PR1 Signaling Pathway
S1PR1 is a G-protein coupled receptor that plays a critical role in various physiological processes, including immune cell trafficking and vascular integrity.[1] Upon binding of an agonist, S1PR1 initiates a cascade of intracellular signaling events.
Caption: S1PR1 signaling pathway initiated by agonist binding.
Experimental Workflow for Handling this compound
The following workflow provides a step-by-step guide for a typical in vitro experiment involving the preparation and application of this compound.
Caption: A typical experimental workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
